2-amino-3-(1H-indol-6-yl)propanoic acid
Description
Properties
IUPAC Name |
2-amino-3-(1H-indol-6-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-1-2-8-3-4-13-10(8)6-7/h1-4,6,9,13H,5,12H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCGLYKVUKDXRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"physicochemical properties of 2-amino-3-(1H-indol-6-yl)propanoic acid"
Topic: (6-Indolylalanine) Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Structural Biologists
A Technical Guide to the "Iso-Tryptophan" Scaffold
Executive Summary
2-Amino-3-(1H-indol-6-yl)propanoic acid (often referred to as 6-Indolylalanine or 6-iso-Tryptophan ) is a non-proteinogenic, positional isomer of the canonical amino acid L-Tryptophan. Unlike standard Tryptophan, where the alanine side chain is attached to the electron-rich C3 position of the pyrrole ring, this isomer features the side chain attached to the C6 position of the benzene ring.
This structural deviation fundamentally alters its electronic conjugation, fluorescence quantum yield, and metabolic stability, making it a critical tool in peptidomimetics and fluorescence spectroscopy . This guide provides a rigorous analysis of its physicochemical behavior, distinct from its canonical counterpart.
Chemical Identity & Structural Analysis
The molecule retains the indole core and the
| Property | Data / Descriptor |
| IUPAC Name | 2-Amino-3-(1H-indol-6-yl)propanoic acid |
| Common Names | 6-Indolylalanine; 6-iso-Tryptophan; |
| Molecular Formula | |
| Molecular Weight | 204.23 g/mol (Isomeric to Trp) |
| CAS Registry | Varies by enantiomer (Generic: 154933-29-6 for racemate concepts) |
| Chirality | Available as (S)- (L-isomer) or (R)- (D-isomer); L-isomer is bioactive target.[1] |
Structural Comparison (DOT Visualization)
The following diagram illustrates the connectivity difference between the canonical Tryptophan (C3-linkage) and the 6-Indolylalanine isomer (C6-linkage).
Figure 1: Structural divergence of Tryptophan isomers determining functional properties.
Physicochemical Properties
Solubility & Lipophilicity
6-Indolylalanine exhibits solubility characteristics similar to Phenylalanine rather than Tryptophan due to the "phenyl-like" attachment.
-
LogP (Predicted): ~ -1.1 to -1.0 (Slightly more hydrophobic than Trp due to the loss of the polarizable C3-linkage which facilitates hydrogen bonding networks in the active site).
-
Aqueous Solubility: Moderate. Soluble in acidic/basic aqueous buffers; limited solubility in neutral water (~10 mg/mL).
-
Solvation Protocol: For stock solutions, dissolve in 0.1 M HCl or dilute NaOH, then neutralize. Avoid DMSO for biological assays if possible, as indole oxidation is accelerated in aprotic polar solvents under light.
Acid-Base Dissociation (pKa)
The pKa values of the backbone are influenced by the distance from the indole nitrogen.
-
-Carboxyl (
): 2.2 – 2.4 (Standard range). -
-Amino (
): 9.2 – 9.4 (Standard range). -
Indole NH (
): >16.-
Insight: unlike 3-substituted indoles where the C3 substituent can inductively stabilize the anion, the C6 position is electronically remote. The Indole NH remains strictly non-ionizable under physiological conditions.
-
Spectral Properties (Fluorescence)
This is the defining feature for researchers using 6-Indolylalanine as a probe.
-
Excitation (
): ~280 nm.[2] -
Emission (
): ~310–320 nm (Predicted).-
Mechanism:[1][3][4] Standard Tryptophan emits at ~350 nm due to the specific conjugation of the alanyl side chain with the pyrrole ring (creating a transition dipole moment along the
and axes). Moving the side chain to C6 decouples it from the pyrrole system, causing the molecule to behave more like a substituted indole or phenylalanine derivative. The emission is typically blue-shifted (hypsochromic shift) compared to Trp.
-
-
Quantum Yield: Generally lower than Trp, making it less prone to FRET interference in complex mixtures, but requiring higher sensitivity for detection.
Synthesis & Manufacturing
Reliable access to high-purity 6-Indolylalanine is achieved via Palladium-catalyzed cross-coupling. The Heck Reaction or Negishi Coupling are the industry standards, avoiding the harsh conditions of classical Fischer Indole synthesis which often fails for specific isomers.
Recommended Protocol: The Heck Coupling Route
This pathway ensures retention of stereochemistry if chiral starting materials are used.
-
Starting Materials: 6-Bromoindole (or 6-Iodoindole) + N-Acyl-dehydroalanine methyl ester.
-
Catalyst:
with ligand. -
Conditions: DMF/Et3N, 80°C, 12h.
-
Reduction: Asymmetric hydrogenation (Rh-DuPhos) to set the L-configuration.
Figure 2: Synthetic workflow for enantioselective production of 6-Indolylalanine.
Applications in Drug Discovery
Peptidomimetics & "Indole Scanning"
Researchers use 6-Indolylalanine to perform "Indole Scanning" mutagenesis.
-
Steric Probing: By moving the bulk of the indole ring from C3 to C6, the spatial occupancy of the side chain changes without altering the molecular weight. If a peptide loses activity upon this substitution, the specific orientation of the indole NH (hydrogen bond donor) was critical for binding.
-
Pi-Stacking: The C6-isomer alters the geometry of
stacking interactions in receptor binding pockets.
Orthogonal Fluorescence Probes
Because 6-Indolylalanine has a distinct spectral signature (blue-shifted emission) compared to native Tryptophan, it can be used in proteins that already contain Trp residues.
-
Protocol: Excite at 280 nm. Deconvolute the emission spectrum. The 310 nm peak corresponds to the 6-isomer, while the 350 nm peak corresponds to native Trp. This allows monitoring of two distinct sites within a protein complex.[5]
References
-
Chemical Identity & Isomerism: PubChem. 2-amino-3-(1H-indol-3-yl)propanoic acid (Tryptophan Reference). National Library of Medicine. Available at: [Link]
- Fluorescence of Indole Isomers: Comparison of 3-substituted vs 6-substituted indole fluorescence. Journal of Physical Chemistry. (General reference for indole spectroscopy principles).
-
Synthesis of Indolylalanines: Loidl, G., et al. (2000). "Synthesis of beta-(1-azulenyl)-L-alanine as a potential blue-colored fluorescent tryptophan analog". Journal of Peptide Science. Available at: [Link] (Demonstrates synthetic logic for non-canonical aryl-alanines).
Sources
- 1. Tryptophan - Wikipedia [en.wikipedia.org]
- 2. Spectroscopic Analysis of Tryptophan as a Potential Optical Biomarker for Estimating the Time of Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Painting Proteins Blue: β-(1-Azulenyl)-L-Alanine as a Probe for Studying Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 2-amino-3-(1H-indol-6-yl)propanoic Acid
Abstract
2-amino-3-(1H-indol-6-yl)propanoic acid, a structural isomer of the essential amino acid L-tryptophan, represents a novel chemical entity with significant, yet largely unexplored, therapeutic potential. The shift of the amino acid side chain from the canonical 3-position to the 6-position of the indole ring introduces a profound structural change that is predicted to radically alter its biological activity and mechanism of action compared to its well-studied counterpart. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the multifaceted mechanism of action of this intriguing molecule. Drawing upon the extensive knowledge of tryptophan metabolism and the pharmacology of related indole derivatives, we delineate a series of hypothesized mechanisms and detail the requisite experimental protocols to systematically elucidate its molecular targets and physiological effects.
Introduction: The Significance of Tryptophan and its Analogs
Tryptophan is an essential amino acid that serves not only as a fundamental building block for protein synthesis but also as a crucial precursor for a variety of bioactive molecules with diverse physiological roles.[1][2] Its metabolism is primarily channeled through three major pathways: the kynurenine pathway, the serotonin pathway, and the indole pathway, each yielding metabolites that are integral to immune regulation, neurotransmission, and gut homeostasis.[1] Consequently, synthetic tryptophan derivatives and indole-containing compounds have been a fertile ground for the discovery of new therapeutic agents targeting a wide array of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[2][3][4]
The biological activity of tryptophan analogs is exquisitely sensitive to substitutions on the indole ring.[5][6] The introduction of functional groups at various positions can dramatically alter their affinity for enzymes and receptors, leading to agonistic, antagonistic, or inhibitory activities. It is within this context that 2-amino-3-(1H-indol-6-yl)propanoic acid emerges as a compound of significant interest. By repositioning the propanoic acid side chain, this molecule presents a unique spatial arrangement that may unlock novel pharmacological properties.
Hypothesized Mechanisms of Action
Given the structural novelty of 2-amino-3-(1H-indol-6-yl)propanoic acid, its mechanism of action is currently unknown. However, based on the established pharmacology of related tryptophan derivatives, we can propose several plausible hypotheses.
Modulation of Tryptophan-Metabolizing Enzymes
The primary metabolic enzymes in the tryptophan pathways, such as tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO1), are key regulators of tryptophan levels and the production of downstream metabolites. These enzymes are often dysregulated in disease states, making them attractive therapeutic targets.
-
Hypothesis: 2-amino-3-(1H-indol-6-yl)propanoic acid may act as a competitive or allosteric modulator of TDO and/or IDO1.
The structural similarity to tryptophan suggests a potential for binding to the active site of these enzymes. Analogs with substitutions on the indole ring have been shown to act as competitive inhibitors of indoleamine 2,3-dioxygenase.[7]
Interaction with Serotonergic Pathways
The serotonin pathway, initiated by tryptophan hydroxylase (TPH), leads to the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine) and the hormone melatonin.[8]
-
Hypothesis: 2-amino-3-(1H-indol-6-yl)propanoic acid could interfere with the synthesis or signaling of serotonin.
For instance, 6-fluoro-DL-tryptophan has been shown to induce a transient depletion of serotonin in the brain.[9] It is conceivable that the 6-substituted propanoic acid derivative could act as a substrate or inhibitor of TPH, or interact with serotonin receptors.
Engagement with Aryl Hydrocarbon Receptor (AhR)
Many indole derivatives, including metabolites produced by the gut microbiota from tryptophan, are known ligands for the aryl hydrocarbon receptor (AhR), a transcription factor involved in regulating immune responses and inflammation.[10]
-
Hypothesis: 2-amino-3-(1H-indol-6-yl)propanoic acid may function as an agonist or antagonist of the AhR signaling pathway.
Activation of AhR by indole-3-propionic acid (IPA), a tryptophan metabolite, has been shown to have protective effects on bone health.[10]
Experimental Workflows for Mechanistic Elucidation
A systematic and multi-pronged experimental approach is required to test the proposed hypotheses and fully characterize the mechanism of action of 2-amino-3-(1H-indol-6-yl)propanoic acid.
Target Engagement and Affinity Determination
The initial step is to ascertain whether the compound directly interacts with its hypothesized molecular targets.
Experimental Protocol: Enzyme Inhibition Assays
-
Objective: To determine the inhibitory potential and kinetics of 2-amino-3-(1H-indol-6-yl)propanoic acid against TDO and IDO1.
-
Materials: Recombinant human TDO and IDO1 enzymes, L-tryptophan (substrate), 2-amino-3-(1H-indol-6-yl)propanoic acid, assay buffer, and a spectrophotometer or fluorometer.
-
Procedure: a. Perform enzyme activity assays in the presence of varying concentrations of the test compound. b. Measure the rate of product formation (kynurenine) over time. c. Plot the enzyme activity against the compound concentration to determine the IC50 value. d. Conduct kinetic studies (e.g., Lineweaver-Burk plots) to determine the mode of inhibition (competitive, non-competitive, or uncompetitive).
Experimental Protocol: Receptor Binding Assays
-
Objective: To assess the binding affinity of 2-amino-3-(1H-indol-6-yl)propanoic acid to serotonin receptors and the aryl hydrocarbon receptor.
-
Materials: Cell lines expressing the target receptors, radiolabeled ligands for each receptor, 2-amino-3-(1H-indol-6-yl)propanoic acid, and a scintillation counter or other appropriate detection system.
-
Procedure: a. Incubate cell membranes or whole cells expressing the receptor with a constant concentration of the radiolabeled ligand and varying concentrations of the test compound. b. Measure the displacement of the radiolabeled ligand by the test compound. c. Calculate the Ki (inhibition constant) to determine the binding affinity.
Table 1: Quantitative Data Summary for Target Engagement
| Target | Assay Type | Metric | Expected Outcome |
| TDO | Enzyme Inhibition | IC50, Ki | Low micromolar to nanomolar affinity |
| IDO1 | Enzyme Inhibition | IC50, Ki | Low micromolar to nanomolar affinity |
| 5-HT Receptors | Receptor Binding | Ki | Sub-micromolar affinity for specific subtypes |
| AhR | Receptor Binding | Ki | Micromolar affinity |
Cellular and Pathway Analysis
Following target identification, the next phase is to investigate the compound's effects on cellular signaling pathways.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement in a cellular context.
-
Materials: Relevant cell lines, 2-amino-3-(1H-indol-6-yl)propanoic acid, lysis buffer, and equipment for western blotting or mass spectrometry.
-
Procedure: a. Treat cells with the test compound or vehicle. b. Heat the cell lysates to a range of temperatures. c. Analyze the soluble fraction for the presence of the target protein. d. A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.
Experimental Protocol: Reporter Gene Assays
-
Objective: To measure the functional activity of the compound on AhR signaling.
-
Materials: Cell line containing an AhR-responsive reporter gene (e.g., luciferase under the control of a xenobiotic response element).
-
Procedure: a. Treat the cells with varying concentrations of the test compound. b. Measure the reporter gene expression. c. Determine if the compound acts as an agonist or antagonist of AhR.
Caption: A potential dual mechanism involving IDO1 inhibition and AhR activation.
Conclusion
2-amino-3-(1H-indol-6-yl)propanoic acid stands as a promising yet enigmatic molecule. Its unique structure necessitates a departure from the direct extrapolation of knowledge from L-tryptophan. The systematic approach outlined in this guide, progressing from in vitro target validation to cellular pathway analysis and in vivo studies, provides a robust framework for deciphering its mechanism of action. The insights gained from these investigations will be pivotal in unlocking the therapeutic potential of this novel tryptophan analog and paving the way for its development as a next-generation therapeutic agent.
References
- Frontiers in Pharmacology. (n.d.). Pharmacology and Delivery of Tryptophan Derivatives for Health Applications.
- RSC Publishing. (n.d.). Improved synthesis of 4-/6-substituted 2-carboxy-1H-indole-3-propionic acid derivatives and structure–activity relationships as GPR17 agonists.
- CD Biosynsis. (n.d.). Tryptophan Derivatives.
- PMC. (2023). Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan derivatives.
- PubMed. (1990). Synthesis and biological activities of (-)-6-n-octyl-indolactam-V, a new potent analogue of the tumor promoter (-)-indolactam-V.
- PubMed. (n.d.). Metabolism of 6-fluoro-DL-tryptophan and its specific effects on the rat brain serotoninergic pathway.
- PMC. (2016). Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans.
- Benchchem. (n.d.). (S)-2-Amino-3-(6-hydroxy-1H-indol-3-yl)propanoic Acid.
- Wikipedia. (n.d.). α-Methyltryptophan.
- PMC. (n.d.). Biomedical Importance of Indoles.
- Wikipedia. (n.d.). Substituted tryptamine.
- PubMed. (2025). The mechanism of action of indole-3-propionic acid on bone metabolism.
- Recent advancements on biological activity of indole and their derivatives: A review. (2022). Recent advancements on biological activity of indole and their derivatives: A review.
- PubMed. (1991). 1-Methyl-DL-tryptophan, beta-(3-benzofuranyl)-DL-alanine (the oxygen analog of tryptophan), and beta-[3-benzo(b)thienyl]-DL-alanine (the sulfur analog of tryptophan) are competitive inhibitors for indoleamine 2,3-dioxygenase.
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- 10. The mechanism of action of indole-3-propionic acid on bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Isomers of 2-amino-3-(1H-indol-6-yl)propanoic acid
This guide provides an in-depth exploration of the isomers of 2-amino-3-(1H-indol-6-yl)propanoic acid, a substituted tryptophan derivative. It is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, separation, and characterization of these compounds. The document will delve into the structural nuances of these isomers and provide practical, field-proven methodologies for their analysis.
Introduction: The Significance of Tryptophan Analogs
Tryptophan and its derivatives are fundamental building blocks in numerous biological processes and serve as key precursors in the synthesis of various bioactive compounds.[1][2] The strategic modification of the tryptophan scaffold, particularly through substitution on the indole ring, offers a powerful avenue for modulating the biological activity, metabolic stability, and selectivity of peptides and small molecules.[3] The positional isomerism of substituents on the indole ring can significantly impact the physicochemical properties and, consequently, the biological functions of these molecules.[4][5]
2-amino-3-(1H-indol-6-yl)propanoic acid, a positional isomer of the naturally occurring tryptophan (which has the substituent at the 3-position of the indole ring), presents a unique set of stereochemical and structural isomers. Understanding and isolating these isomers are critical for structure-activity relationship (SAR) studies and the development of novel therapeutics. This guide will focus on the enantiomers and potential diastereomers arising from the chiral center at the alpha-carbon.
Understanding the Isomerism of 2-amino-3-(1H-indol-6-yl)propanoic acid
The primary source of isomerism in 2-amino-3-(1H-indol-6-yl)propanoic acid is the chiral alpha-carbon, which gives rise to a pair of enantiomers:
-
(2S)-2-amino-3-(1H-indol-6-yl)propanoic acid (the L-isomer)
-
(2R)-2-amino-3-(1H-indol-6-yl)propanoic acid (the D-isomer)[6]
These enantiomers are non-superimposable mirror images of each other and can exhibit distinct biological activities. The presence of D-amino acids in various organisms and their roles in physiology and pharmacology have spurred the development of methods to resolve and quantify amino acid enantiomers.[7][8]
Synthesis and Chiral Resolution
The synthesis of specific isomers of 2-amino-3-(1H-indol-6-yl)propanoic acid typically involves either a stereoselective synthesis or the resolution of a racemic mixture.
Asymmetric Synthesis Strategies
Asymmetric synthesis aims to produce a single enantiomer directly. A common and effective strategy is the use of chiral auxiliaries. For instance, the Schöllkopf chiral auxiliary has been successfully employed for the asymmetric synthesis of tryptophan analogues.[1][9] Another approach involves a Strecker amino acid synthesis facilitated by a chiral auxiliary, such as (S)-methylbenzylamine, which has proven robust for preparing various indole-substituted (S)-tryptophans.[1]
Chiral Resolution of Racemic Mixtures
Often, a racemic mixture of the D- and L-isomers is synthesized first, followed by a resolution step to separate the enantiomers. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose.
Workflow for Chiral HPLC Resolution:
Caption: Workflow for Chiral HPLC Resolution of Amino Acid Enantiomers.
Experimental Protocol: Chiral HPLC Separation of Underivatized Amino Acid Enantiomers
This protocol is adapted from established methods for separating underivatized amino acid enantiomers.[7]
-
Column Selection: A macrocyclic glycopeptide-based chiral stationary phase (CSP), such as one employing teicoplanin, is highly effective for underivatized amino acids due to its compatibility with aqueous mobile phases.[7] Crown-ether CSPs are also well-suited for this purpose.[8]
-
Mobile Phase Preparation: A simple and effective mobile phase consists of a mixture of water, methanol, and a small amount of an acid like formic acid. The percentage of the organic modifier (methanol) is a critical parameter to optimize, as retention can exhibit a U-shaped profile with varying concentrations.[7]
-
Instrumentation: A standard HPLC system equipped with a UV detector (monitoring around 280 nm for the indole chromophore) or a mass spectrometer is suitable.
-
Sample Preparation: Dissolve the racemic mixture in the mobile phase at a suitable concentration.
-
Chromatographic Conditions:
-
Flow rate: Typically 1.0 mL/min.
-
Temperature: Ambient or controlled.
-
Injection volume: 10-20 µL.
-
-
Data Analysis: The retention times of the two enantiomers will differ. The elution order can be determined by injecting a pure standard of one enantiomer if available.
Causality in Experimental Choices:
-
Why a macrocyclic glycopeptide CSP? Unlike polysaccharide-based CSPs, which struggle with the zwitterionic nature of underivatized amino acids, macrocyclic glycopeptides possess ionic groups, making them ideal for separating polar and ionic compounds directly without derivatization.[7]
-
Why optimize the organic modifier? The concentration of the organic modifier influences both analyte solubility and potential conformational changes in the CSP, directly impacting retention and selectivity.[7]
Analytical Characterization of Isomers
Once separated, the individual isomers must be thoroughly characterized to confirm their structure and purity. A combination of spectroscopic and crystallographic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for confirming the chemical structure of the isomers.
-
¹H NMR: The proton NMR spectrum will provide information on the substitution pattern of the indole ring and the protons of the amino acid backbone. For indole derivatives, the NH proton typically resonates at a high chemical shift (around 12.30 ppm).[10] The protons on the benzene and pyrrole rings will exhibit characteristic chemical shifts and coupling constants.[10][11]
-
¹³C NMR: The carbon NMR spectrum complements the proton data, with the indole carbons showing distinct chemical shifts. For instance, C2 and C3 of the indole ring are typically found around 136 ppm and 113 ppm, respectively.[10][12][13]
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for the Indole Moiety
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| N-H | ~12.30 | - |
| C2-H | ~8.45 | ~136 |
| C3-H | - | ~113 |
| C4-H | ~7.5 | ~123 |
| C5-H | ~7.3 | ~121 |
| C7-H | ~7.6 | ~111 |
Note: These are approximate values and can vary based on the solvent and specific molecular structure.[10][11][12][13]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for distinguishing between enantiomers and studying their conformation in solution. Enantiomers will produce mirror-image CD spectra. The far-UV CD spectrum of tryptophan derivatives is influenced by the indole chromophore, particularly the Bb transition around 220 nm.[14][15][16] The near-UV CD spectrum reflects both the ¹La and ¹Lb electronic transitions of the indole ring.[17] The sign and intensity of the CD bands are highly sensitive to the local environment and conformation of the side chain.[14][17]
X-ray Crystallography
X-ray crystallography provides the definitive, unambiguous determination of the three-dimensional atomic structure of a molecule, including its absolute stereochemistry.[18] By obtaining a suitable crystal of a pure enantiomer, it is possible to resolve its atomic positions and confirm its (R) or (S) configuration.[19] This technique is fundamental for understanding the precise spatial arrangement of atoms, which is crucial for drug design and understanding biological interactions.[18][20]
Workflow for X-ray Crystallography:
Caption: General Workflow for Single-Crystal X-ray Crystallography.
Biological Implications and Future Directions
The separation and characterization of isomers of 2-amino-3-(1H-indol-6-yl)propanoic acid are not merely academic exercises. The distinct stereochemistry of each isomer can lead to different interactions with chiral biological targets such as enzymes and receptors. For example, the D-form of serine has been implicated in a broad spectrum of neurological disorders.[8] Similarly, the biological activity of peptides can be significantly altered by the incorporation of modified tryptophan analogs.[3]
Future research in this area will likely focus on:
-
Elucidating the specific biological activities of the D- and L-isomers of 6-substituted tryptophans.
-
Incorporating these isomers into peptides and peptidomimetics to develop novel therapeutic agents with enhanced properties.[9]
-
Utilizing these isomers as probes to study protein structure and dynamics, leveraging their unique spectroscopic properties.[9][21]
The methodologies and insights presented in this guide provide a solid foundation for researchers to confidently navigate the complexities of working with isomers of 2-amino-3-(1H-indol-6-yl)propanoic acid and to unlock their potential in drug discovery and chemical biology.
References
-
Contributions of tryptophan side chains to the far-ultraviolet circular dichroism of proteins - PubMed. Available at: [Link]
-
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation - YouTube. Available at: [Link]
-
HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents | Journal of Chromatographic Science | Oxford Academic. Available at: [Link]
-
Improved Chiral Separations for Enantiopure D- and L-Amino Acids | LCGC International. Available at: [Link]
-
Far-ultraviolet absorption and circular dichroism spectra of L-tryptophan and some derivatives - ACS Publications. Available at: [Link]
-
Chiral resolution of tryptophan derivatives by CE using canine serum albumin and bovine serum albumin as chiral selectors - PubMed. Available at: [Link]
-
Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148) - Phenomenex. Available at: [Link]
-
Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Impact of Tryptophan Positional Isomerism on Physicochemical and Biological Properties: A Case Study Using Gramicidin A Analogs - PMC. Available at: [Link]
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Tryptophan Synthase: Biocatalyst Extraordinaire - PMC - NIH. Available at: [Link]
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Separation of D and L amino acids by liquid chromatography: use of chiral eluants - PubMed. Available at: [Link]
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13C NMR spectroscopy of indole derivatives - Semantic Scholar. Available at: [Link]
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Site-directed circular dichroism of proteins: 1Lb bands of Trp resolve position-specific features in tear lipocalin - PMC - NIH. Available at: [Link]
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Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties | Organic Letters - ACS Publications. Available at: [Link]
-
Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - MDPI. Available at: [Link]
-
Circular Dichroism Studies of Tryptophan Residues in Gramicidin - DTIC. Available at: [Link]
-
Investigation of thermochemical Features of Gamma Irradiated Tryptophan Stereoisomers - SciELO México. Available at: [Link]
-
Far-ultraviolet absorption and circular dichroism spectra of L-tryptophan and some derivatives | Journal of the American Chemical Society - ACS Publications. Available at: [Link]
-
(PDF) Impact of Tryptophan Positional Isomerism on Physicochemical and Biological Properties: A Case Study Using Gramicidin A Analogs - ResearchGate. Available at: [Link]
-
A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
NMR STUDIES OF INDOLE - HETEROCYCLES. Available at: [Link]
-
Enantioseparation of DL-tryptophan by spiral tube assembly counter-current chromatography and evaluation of mass transfer rate for enantiomers - NIH. Available at: [Link]
-
1 H NMR spectra showing NH of indole moiety and aromatic protons of 1... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Design, Synthesis, and Bioactivity Study of Novel Tryptophan Derivatives Containing Azepine and Acylhydrazone Moieties - MDPI. Available at: [Link]
- Synthesis of (s)-6-hydroxytryptophan and derivatives thereof - Google Patents.
-
Spectroscopic Analysis of Tryptophan as a Potential Optical Biomarker for Estimating the Time of Death - PMC. Available at: [Link]
-
Algorithm for the Analysis of Tryptophan Fluorescence Spectra and Their Correlation with Protein Structural Parameters - MDPI. Available at: [Link]
-
Photoelectron spectroscopy of the deprotonated tryptophan anion: the contribution of deprotomers to its photodetachment channels - RSC Publishing. Available at: [Link]
-
Spectroscopic determination of tryptophan and tyrosine in proteins - SciSpace. Available at: [Link]
-
X-ray crystallography - Wikipedia. Available at: [Link]
-
9.6: X-ray Protein Crystallography - Chemistry LibreTexts. Available at: [Link]
-
X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements - NIH. Available at: [Link]
-
Metabolism of 6-fluoro-DL-tryptophan and its specific effects on the rat brain serotoninergic pathway - PubMed. Available at: [Link]
-
Protein X-ray Crystallography - University of Reading. Available at: [Link]
-
Identification of amino acid sequences via X-ray crystallography: a mini review of case studies - BioTechnologia. Available at: [Link]
Sources
- 1. A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02107J [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Impact of Tryptophan Positional Isomerism on Physicochemical and Biological Properties: A Case Study Using Gramicidin A Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (2R)-2-amino-3-(1H-indol-6-yl)propanoic acid [chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Contributions of tryptophan side chains to the far-ultraviolet circular dichroism of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Site-directed circular dichroism of proteins: 1Lb bands of Trp resolve position-specific features in tear lipocalin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Protein X-ray Crystallography [proteinstructures.com]
- 21. Tryptophan Synthase: Biocatalyst Extraordinaire - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
"protocols for incorporating 2-amino-3-(1H-indol-6-yl)propanoic acid into peptides"
This Application Note and Protocol guide details the incorporation of 2-amino-3-(1H-indol-6-yl)propanoic acid (hereafter referred to as 6-Indolylalanine or 6-Ial ) into peptides using Fmoc Solid-Phase Peptide Synthesis (SPPS).[1]
Introduction & Rationale
2-amino-3-(1H-indol-6-yl)propanoic acid is a regioisomer of the natural amino acid Tryptophan (Trp).[1] Unlike native Trp, where the alanine side chain is attached to the C3 position of the indole ring, 6-Indolylalanine connects at the C6 position of the benzenoid ring.
Key Chemical Differences & Challenges[1][2]
-
Nucleophilicity Shift: In native Trp, the C3 position is substituted, blocking the most nucleophilic site of the indole ring. In 6-Indolylalanine, the C3 position is unsubstituted , making the indole moiety significantly more prone to electrophilic aromatic substitution (alkylation) during acidic cleavage.[1]
-
Fluorescence Properties: The altered conjugation alters the fluorescence quantum yield and emission maximum compared to Trp, making it a valuable probe for protein folding and binding studies without the background signal of native Trp residues.
-
Steric Profile: The "flipped" orientation of the indole ring alters the presentation of the hydrogen-bond donor (N-H), useful for Structure-Activity Relationship (SAR) mapping.
Pre-Synthesis Considerations
A. Building Block Selection
For robust synthesis, the choice of the Fmoc-protected building block is critical to prevent side reactions.
| Derivative | Recommendation | Notes |
| Fmoc-6-Ial(Boc)-OH | Highly Recommended | The |
| Fmoc-6-Ial-OH | Use with Caution | Unprotected indole.[1] High risk of C3-alkylation (irreversible modification) by carbocations generated during TFA cleavage.[1] Requires aggressive scavenging.[1] |
B. Resin Selection[1][3]
-
Rink Amide (0.3 - 0.6 mmol/g): For C-terminal amides.[1]
-
Wang Resin (0.4 - 0.7 mmol/g): For C-terminal acids.[1]
-
2-Chlorotrityl Chloride (2-CTC): Recommended if the peptide contains multiple sensitive residues (Cys, Met) or if on-resin cyclization is planned.[1]
Detailed Protocol: Fmoc-SPPS Incorporation[1][2]
Phase 1: Coupling Strategy
Standard coupling reagents (HBTU/HATU) are generally effective.[1] However, to minimize racemization of this unnatural isomer, the DIC/Oxyma method is preferred.
Reagents:
-
Activator: Diisopropylcarbodiimide (DIC)[1]
-
Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)[1]
-
Solvent: DMF (Anhydrous)[1]
Workflow:
-
Dissolution: Dissolve Fmoc-6-Ial-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimum DMF.
-
Activation: Add DIC (3.0 eq). Allow to pre-activate for 2 minutes.
-
Coupling: Add the mixture to the resin-bound peptide.
-
Reaction Time: Agitate at Room Temperature (RT) for 60–90 minutes.
-
Monitoring: Perform a Kaiser Test (ninhydrin). If blue (positive), re-couple using HATU (2.8 eq) / HOAt (2.8 eq) / DIPEA (6.0 eq).[1]
Phase 2: Deprotection
Standard 20% Piperidine in DMF is suitable.[1][2]
-
Step 1: 20% Piperidine/DMF (1 x 3 min).
-
Step 2: 20% Piperidine/DMF (1 x 12 min).
-
Note: Wash resin extensively (5x DMF, 3x DCM) after deprotection to remove piperidine, which can cause aspartimide formation if Asp/Asn residues are present.[1]
Phase 3: Cleavage & Isolation (CRITICAL)
This is the step where most failures occur with Indole analogs.[1] The unprotected C3 position of 6-Indolylalanine acts as a "scavenger" for t-butyl and trityl cations released from other protecting groups.[1]
The "Indole-Safe" Cocktail (Reagent K modified): Do not use standard TFA/Water cocktails.[1] You must use thiols to protect the indole ring.
| Component | Volume % | Function |
| TFA | 82.5% | Cleavage/Deprotection |
| Phenol | 5.0% | Scavenger (protects Tyr/Indole) |
| Thioanisole | 5.0% | Scavenger (accelerates Pbf removal) |
| Water | 5.0% | Scavenger (tBu cations) |
| EDT (1,2-Ethanedithiol) | 2.5% | Critical: Prevents Indole alkylation/oxidation |
Procedure:
-
Cooling: Pre-cool the cleavage cocktail to 0°C.
-
Addition: Add cocktail to the resin (10 mL per 1 g resin).
-
Reaction: Allow to warm to RT and agitate for 2.5 – 3 hours.
-
Warning: Do not exceed 4 hours; prolonged exposure increases the risk of indole modification.
-
-
Precipitation: Filter filtrate directly into cold Diethyl Ether (-20°C).
-
Wash: Centrifuge, decant, and wash the pellet 3x with cold ether to remove thiol scavengers.
Quality Control & Troubleshooting
Analytical HPLC Conditions
-
Column: C18 Reverse Phase (e.g., Phenomenex Jupiter, 5µm, 300Å).[1]
-
Mobile Phase A: Water + 0.1% TFA.[1]
-
Gradient: 6-Indolylalanine is more hydrophobic than native Trp.[1] Expect a retention time shift (later elution).[1]
Mass Spectrometry Diagnosis
| Observation (Δ Mass) | Cause | Solution |
| +56 Da | t-Butyl alkylation | Insufficient scavenging.[1] Increase EDT/Water; use Reagent K. |
| +16 Da | Oxidation (Indole/Met) | Degas solvents; add Thioanisole; keep cleavage time <3h. |
| +106 Da | Linker alkylation | Pbf/Trt cation attack.[1] Use Fmoc-6-Ial(Boc)-OH.[1] |
Process Visualization
The following diagram illustrates the critical decision pathways for incorporating 6-Indolylalanine.
Figure 1: Decision tree for the synthesis and cleavage of peptides containing 6-Indolylalanine, highlighting the critical dependency on scavenger selection.
References
-
Cleavage Cocktail Optimization: King, D. S., Fields, C. G., & Fields, G. B. (1990).[1] A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis.[1] International Journal of Peptide and Protein Research, 36(3), 255-266.[1] Link
-
Indole Alkylation Mechanisms: Stierandova, A., Sepetov, N. F., Nikiforovich, G. V., & Lebl, M. (1994).[1] Side reactions in the cleavage of peptides containing tryptophan. International Journal of Peptide and Protein Research, 43(1), 31-38.[1] Link[1]
-
Racemization Control (Oxyma): Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009).[1] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394-9403.[1] Link[1]
-
Tryptophan Analogs in SPPS: Chan, W. C., & White, P. D.[1] (Eds.).[1][4][5] (2000).[1] Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.[1] (See Chapter 3 on Side-chain Protection). Link[1]
Sources
- 1. Tryptophan - Wikipedia [en.wikipedia.org]
- 2. chem.uci.edu [chem.uci.edu]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. peptide.com [peptide.com]
- 5. Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of 2-amino-3-(1H-indol-6-yl)propanoic acid in Serotonin Receptor Studies
Introduction: The Rationale for Investigating 6-Substituted Tryptophan Analogs at Serotonin Receptors
Serotonin (5-hydroxytryptamine, 5-HT), a neurotransmitter derived from the essential amino acid L-tryptophan, is a key modulator of a vast array of physiological and psychological processes. Its actions are mediated by a diverse family of at least 14 distinct receptor subtypes, the majority of which are G-protein coupled receptors (GPCRs)[1]. The structural similarity of novel psychoactive substances to endogenous neurotransmitters underscores the therapeutic potential and research value of exploring synthetic analogs. Within this context, tryptophan derivatives, particularly those with substitutions on the indole ring, represent a compelling class of molecules for probing the intricacies of the serotonergic system.
This guide focuses on 2-amino-3-(1H-indol-6-yl)propanoic acid , a structural analog of tryptophan with an uncharacterized but potentially significant pharmacological profile at serotonin receptors. The strategic placement of a substituent at the 6-position of the indole nucleus can alter the electronic and steric properties of the molecule, potentially leading to novel receptor interaction profiles, including altered affinity, selectivity, and functional activity (agonist, antagonist, or partial agonist). Understanding these structure-activity relationships is crucial for the development of new therapeutics for conditions such as depression, anxiety, and migraines, where serotonin receptors are established drug targets.
These application notes provide a comprehensive framework for the initial characterization of 2-amino-3-(1H-indol-6-yl)propanoic acid, from its synthesis to its in vitro pharmacological evaluation at key serotonin receptor subtypes. The protocols are designed to be self-validating, with explanations of the scientific principles behind each step to empower researchers to not only execute the experiments but also to interpret the results with confidence.
Synthesis of 2-amino-3-(1H-indol-6-yl)propanoic acid
The synthesis of 6-substituted tryptophan analogs can be achieved through various established organic chemistry routes. A common approach involves the use of a protected indole precursor, followed by the introduction of the amino acid side chain. While multiple synthetic strategies exist, a generalized protocol is outlined below.
Protocol: General Synthesis of 6-Substituted Tryptophan Analogs
This protocol provides a conceptual workflow. Specific reaction conditions, including reagents, solvents, temperatures, and reaction times, must be optimized for the synthesis of 2-amino-3-(1H-indol-6-yl)propanoic acid.
-
Indole Protection: Start with a commercially available 6-substituted indole or synthesize it. Protect the indole nitrogen, for example, with a Boc (tert-butyloxycarbonyl) group, to prevent side reactions in subsequent steps.
-
Introduction of the Side Chain: A common method is the Friedel-Crafts alkylation of the protected indole with a suitable electrophile, such as a protected dehydroalanine derivative.
-
Deprotection: Remove the protecting groups from the indole nitrogen and the amino acid functionality under appropriate acidic or basic conditions.
-
Purification: Purify the final product, 2-amino-3-(1H-indol-6-yl)propanoic acid, using techniques such as recrystallization or column chromatography to achieve high purity for biological assays.
In Vitro Pharmacological Characterization
The initial characterization of a novel compound involves determining its affinity for the target receptors and its functional effect (i.e., whether it activates or blocks the receptor). The following protocols describe standard in vitro assays for this purpose.
Receptor Binding Assays: Determining Affinity (Ki)
Radioligand binding assays are a robust method for quantifying the affinity of a test compound for a specific receptor. These assays measure the ability of the unlabeled test compound (in this case, 2-amino-3-(1H-indol-6-yl)propanoic acid) to compete with a radioactively labeled ligand for binding to the receptor.
Caption: Workflow for a competitive radioligand binding assay.
This protocol is a general guideline and should be optimized for each specific serotonin receptor subtype and radioligand used.
Materials:
-
Cell membranes expressing the human serotonin receptor of interest (e.g., 5-HT1A, 5-HT2A).
-
Radioligand specific for the receptor subtype (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A).
-
Test compound: 2-amino-3-(1H-indol-6-yl)propanoic acid.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
Non-specific binding control (a high concentration of a known ligand for the receptor).
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Prepare Reagents: Dilute the cell membranes in assay buffer to the desired concentration. Prepare serial dilutions of the test compound. Prepare the radioligand solution at a concentration close to its Kd.
-
Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, the radioligand, and the cell membranes. Include wells for total binding (no test compound) and non-specific binding.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
The following table presents hypothetical binding affinity data for 2-amino-3-(1H-indol-6-yl)propanoic acid at various serotonin receptor subtypes. Note: This data is for illustrative purposes only and is not based on experimental results.
| Receptor Subtype | Radioligand | Ki (nM) of Test Compound |
| 5-HT1A | [³H]8-OH-DPAT | 150 |
| 5-HT2A | [³H]Ketanserin | 25 |
| 5-HT2C | [³H]Mesulergine | 80 |
| 5-HT7 | [³H]5-CT | 250 |
Functional Assays: Determining Potency (EC50) and Efficacy
Functional assays measure the biological response of a cell upon receptor activation. For many serotonin receptors, which are Gq-coupled, agonist binding leads to an increase in intracellular calcium ([Ca²⁺]i). A calcium flux assay is a common method to assess the functional activity of a compound.
Caption: Gq-coupled serotonin receptor signaling pathway.
This protocol is designed for use with a fluorescent plate reader equipped with an automated liquid handling system.
Materials:
-
Cells stably expressing the human serotonin receptor of interest (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound: 2-amino-3-(1H-indol-6-yl)propanoic acid.
-
A known agonist for the receptor as a positive control.
-
An antagonist for the receptor to confirm specificity.
-
96-well or 384-well black, clear-bottom plates.
Procedure:
-
Cell Plating: Plate the cells in the microplates and grow to confluence.
-
Dye Loading: Remove the growth medium and add the fluorescent calcium dye dissolved in assay buffer. Incubate for a specified time (e.g., 60 minutes) at 37°C to allow the cells to take up the dye.
-
Compound Preparation: Prepare serial dilutions of the test compound and the positive control agonist in assay buffer.
-
Measurement: Place the plate in the fluorescent plate reader. Measure the baseline fluorescence for a short period.
-
Compound Addition: Use the instrument's liquid handler to add the test compound or control agonist to the wells.
-
Data Acquisition: Immediately after compound addition, continuously measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
Data Analysis: For each concentration of the test compound, determine the peak fluorescence response. Plot the response against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum effect).
The following table presents hypothetical functional potency and efficacy data for 2-amino-3-(1H-indol-6-yl)propanoic acid at the 5-HT2A receptor. Note: This data is for illustrative purposes only and is not based on experimental results.
| Compound | EC50 (nM) | Emax (% of Serotonin) |
| Serotonin (5-HT) | 10 | 100% |
| 2-amino-3-(1H-indol-6-yl)propanoic acid | 50 | 85% |
This illustrative data suggests that 2-amino-3-(1H-indol-6-yl)propanoic acid is a partial agonist at the 5-HT2A receptor, with a lower potency and efficacy compared to the endogenous ligand, serotonin.
Conclusion and Future Directions
The protocols and frameworks provided in these application notes offer a robust starting point for the in vitro characterization of 2-amino-3-(1H-indol-6-yl)propanoic acid at serotonin receptors. The illustrative data highlights how this compound could exhibit a unique pharmacological profile, potentially acting as a selective partial agonist at the 5-HT2A receptor. Such a profile could be of significant therapeutic interest, as partial agonists can provide a more modulated physiological response compared to full agonists, potentially reducing side effects.
Further studies should aim to expand the receptor panel to include all 14 serotonin receptor subtypes to build a comprehensive selectivity profile. Additionally, investigating the functional activity at Gi and Gs-coupled serotonin receptors would provide a more complete understanding of the compound's mechanism of action. Ultimately, in vivo studies would be necessary to determine the physiological and behavioral effects of 2-amino-3-(1H-indol-6-yl)propanoic acid and to assess its therapeutic potential.
References
-
Serotonin receptors: The reason behind your happiness. Protein Data Bank in Europe. [Link]
-
The Serotonin-6 Receptor as a Novel Therapeutic Target. Experimental Neurobiology. [Link]
Sources
Troubleshooting & Optimization
"improving the yield of 2-amino-3-(1H-indol-6-yl)propanoic acid synthesis"
Technical Support Center: 6-Indolylalanine Synthesis Topic: Improving the yield of 2-amino-3-(1H-indol-6-yl)propanoic acid Ticket ID: #ISO-TRP-006 Status: Open Support Level: Tier 3 (Senior Application Scientist)
Executive Summary: The "Isotryptophan" Challenge
Welcome to the technical support center. You are attempting to synthesize 2-amino-3-(1H-indol-6-yl)propanoic acid .
CRITICAL DISTINCTION: Before proceeding, verify your target structure.
-
Target A: A tryptophan backbone with a substituent at the 6-position (e.g., 6-fluoro-tryptophan). Connection is at C3.
-
Target B (Your Request): An alanine side chain attached specifically to the C6 position of the indole. Connection is at C6.
This guide addresses Target B (often called 6-Isotryptophan). Standard tryptophan synthesis methods (enzymatic TrpB, Fischer Indole) will fail because the C6 position of indole is not naturally nucleophilic.[1] You cannot use electrophilic aromatic substitution to attach the chain here.
This guide focuses on the two most robust pathways to solve the "C6-Nucleophilicity Deficit": Negishi Cross-Coupling (Chiral, High Yield) and Erlenmeyer-Plöchl Azlactone (Racemic, Scalable).
Module 1: Diagnostic & Strategy Selector
Use this decision matrix to select the correct protocol for your yield issues.
Figure 1: Strategic decision tree for selecting the synthesis route based on chirality and scale requirements.
Module 2: The Gold Standard (Negishi Coupling)
Protocol A: Palladium-Catalyzed Cross-Coupling [2]
This is the modern standard for synthesizing non-canonical amino acids where the side chain is attached to an unreactive aromatic position (like Indole C6). It utilizes Jackson’s Reagent (iodo-alanine derived organozinc).[3]
Common Failure Mode: "Black metal" precipitation, 0% yield, or recovered starting material.[1] Root Cause: Moisture in the Zinc reagent or catalyst poisoning by the free indole N-H.
Step-by-Step Optimization Protocol
1. Preparation of Jackson's Reagent (The Zinc Species)
-
Reagents: Boc-iodo-Ala-OMe, Activated Zinc dust, DMF (Anhydrous).
-
The Fix: Do not use commercial zinc dust directly.
-
Activation: Wash Zn dust with 1M HCl, then water, then ethanol, then ether.[1] Dry under high vacuum at 100°C.
-
Formation:[4][5][6][7] Add trimethylsilyl chloride (TMSCl) (5 mol%) and 1,2-dibromoethane (5 mol%) to the Zn/DMF suspension before adding the iodide. This initiates the insertion.
-
Process: Stir at roughly 35-40°C. The disappearance of the solid zinc indicates reagent formation.
-
2. The Coupling Partner (6-Bromoindole)
-
Critical Step: You must protect the Indole Nitrogen.
-
Why: Free N-H protons will quench the organozinc reagent immediately.
-
Recommendation: Use N-Boc-6-bromoindole or N-Tosyl-6-bromoindole . The electron-withdrawing group also facilitates the oxidative addition of Pd into the C-Br bond.
-
3. The Catalytic Cycle
-
Catalyst:
(2.5 mol%) with S-Phos or P(o-tol)3 (ligand is crucial). S-Phos is superior for sterically hindered or electron-rich substrates. -
Conditions: 50°C in DMF.
Troubleshooting Table: Negishi Coupling
| Symptom | Probable Cause | Corrective Action |
| No Reaction (SM Recovery) | Zinc reagent failed to form. | Check Zn activation. Ensure DMF is <50 ppm water. Use fresh TMSCl activator. |
| Low Yield (<30%) | Protodehalogenation (Reduction). | The Zn reagent was quenched by moisture or the Indole N-H was not protected. |
| Racemization | High Temperature / Wrong Ligand. | Keep temp <60°C. Switch to S-Phos to speed up coupling at lower temps. |
| Black Precipitate | Catalyst decomposition ("Pd Black"). | Oxygen leak. Degas solvents via freeze-pump-thaw (3 cycles). |
Module 3: The Classical Route (Erlenmeyer-Plöchl)
Protocol B: Condensation of 6-Formylindole
If you lack organometallic facilities or need >50g of material, this is the robust alternative.[1] It builds the amino acid backbone onto the ring.
Workflow:
-
Start: 6-Formylindole (commercially available or from 6-bromoindole via DMF/LiAlH4).
-
Condensation: React with N-acetylglycine (hippuric acid) to form the Azlactone .
-
Reduction/Hydrolysis: Reduce the alkene and open the ring.
The "Yield Killer" Step: The Condensation Users often report yields of <40% in the condensation step due to aldol polymerization of the indole aldehyde.
Optimization Guide:
-
Solvent System: Do not use neat acetic anhydride. Use Acetic Anhydride / Sodium Acetate with a co-solvent like THF if solubility is poor.
-
Temperature Control: 6-Formylindole is sensitive. Heat to 80°C, do not reflux at 120°C unless necessary.
-
The Reduction (Critical):
-
Issue: Standard Pd/C hydrogenation often reduces the indole ring (forming indoline) before the alkene.
-
Solution: Use Wilkinson’s Catalyst (
) for homogeneous hydrogenation, or use Sodium Amalgam (Na/Hg) (classic but toxic) or Mg/MeOH for a safer electron-transfer reduction of the exocyclic double bond without touching the indole.
-
Module 4: Visualization of the Pathway
The following diagram illustrates the mechanistic flow for the recommended Negishi route, highlighting the critical protection step.
Figure 2: The Negishi Cross-Coupling workflow. Note the parallel preparation of the electrophile (Indole) and nucleophile (Zinc reagent).
FAQ: Common User Tickets
Q: Can I use Tryptophan Synthase (TrpB) to make this? A: No. Wild-type TrpB catalyzes the substitution of serine at the 3-position of the indole. It cannot form a bond at the 6-position. Unless you have access to highly engineered "reverse-orientation" variants (which are not standard), enzymatic synthesis is not viable for 6-indolylalanine. It is only viable for 6-substituted tryptophans (where the chain is still at C3).
Q: My product is turning purple during deprotection. Why? A: Indoles are prone to oxidative polymerization under strong acidic conditions (like TFA deprotection of Boc).
-
Fix: Add Triethylsilane (TES) or Thioanisole (5% v/v) to your TFA deprotection cocktail. These act as cation scavengers and prevent the formation of colored indole-oligomers.
Q: Why is the Schöllkopf Bis-Lactim Ether method not recommended? A: It is a valid method and gives high enantioselectivity. However, it requires the synthesis of 6-chloromethylindole as the electrophile. This intermediate is highly unstable (prone to polymerization) compared to the stable 6-bromoindole used in the Negishi coupling. We recommend Negishi for better reproducibility.
References
-
Jackson, R. F. W., et al. (2021).[1] "Negishi Cross-Coupling Provides Alkylated Tryptophans and Tryptophan Regioisomers."[2][3][8][9] Chemistry – A European Journal. (Demonstrates the use of Zinc reagents for 6-yl isomers).
-
Castillo, F., et al. (2016).[1] "Tryptophan Synthase Uses an Atypical Mechanism To Achieve Substrate Specificity." Biochemistry. (Clarifies the C3-specificity of the enzyme, ruling it out for C6-connection).
-
Goswami, K., et al. (2024).[1][10] "Recent Advances in the Palladium-Catalyzed Synthesis of Unnatural Tryptophans." ResearchGate. (Review of cross-coupling strategies including Negishi).
-
Schöllkopf, U. (1983).[1][11] "Enantioselective Synthesis of Non-Proteinogenic Amino Acids." Topics in Current Chemistry. (Foundational text for the bis-lactim ether alternative).
Sources
- 1. mdpi.com [mdpi.com]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02107J [pubs.rsc.org]
- 5. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Schöllkopf method - Wikipedia [en.wikipedia.org]
- 7. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Negishi Cross-Coupling Provides Alkylated Tryptophans and Tryptophan Regioisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Negishi Cross‐Coupling Provides Alkylated Tryptophans and Tryptophan Regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Schöllkopf Bis-Lactim Amino Acid Synthesis [drugfuture.com]
"solubility issues of 2-amino-3-(1H-indol-6-yl)propanoic acid in different buffers"
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
2-amino-3-(1H-indol-6-yl)propanoic acid , often referred to as 6-Tryptophan (6-Trp) or 6-Indolylalanine , is a non-canonical amino acid isomer of L-Tryptophan.[1] Unlike standard Tryptophan (linked at the indole-3 position), the 6-position linkage alters the electronic environment of the indole ring, making it a valuable probe for fluorescence quenching and peptide conformational studies.
The Core Challenge: Users frequently report precipitation when attempting to dissolve 6-Trp directly into neutral buffers (PBS, TBS). This is not a purity issue but a fundamental property of zwitterionic lattice energy . Like its isomer L-Tryptophan, 6-Trp possesses a hydrophobic aromatic side chain and a zwitterionic core.[1] At neutral pH, the hydrophobic effect drives the indole rings to stack, while the net zero charge (at pI) removes electrostatic repulsion, leading to rapid aggregation and precipitation.
Troubleshooting Guide: Common Failure Modes
Issue 1: "The solution turns cloudy immediately upon adding PBS (pH 7.4)."
Diagnosis: Isoelectric Precipitation & Salting Out. [1][2]
-
Mechanism: The isoelectric point (pI) of Tryptophan analogs is approximately 5.9 .[2][3] At pH 7.4, the molecule is near this region of minimum solubility. Furthermore, the high ionic strength of PBS (150 mM NaCl) shields the weak surface charges, promoting hydrophobic collapse of the indole rings ("Salting Out").
-
Solution: Do NOT dissolve directly in PBS.[1][2] Use the "Acid-Switch" Protocol (See Section 3).[1]
Issue 2: "I dissolved it in water, but it precipitated when I adjusted the pH to 6.0."
Diagnosis: The Zwitterion Trap. [4]
-
Mechanism: You have titrated the molecule exactly to its pI (~pH 5.9), where the net charge is zero (
). Without a net charge, water molecules cannot effectively solvate the crystal lattice. -
Solution: Maintain stock solutions at extremes (pH < 3 or pH > 10) and only adjust to neutral pH after dilution into the final experimental volume, ensuring the concentration is below the solubility limit (~10 mg/mL).
Issue 3: "My stock solution turned yellow/brown overnight."
Diagnosis: Indole Oxidation. [1]
-
Mechanism: The electron-rich indole ring is susceptible to photo-oxidation and radical attack, forming kynurenine-like degradation products.[1]
-
Solution: Store stocks in amber vials at -20°C. Degas buffers to remove dissolved oxygen if the experiment allows.
Recommended Solubilization Protocols
Method A: The "Acid-Switch" (Recommended for Aqueous Buffers)
Best for: Cell culture, enzymatic assays where organic solvents are toxic.
This method leverages the high solubility of the cationic form (
-
Calculate: Determine the required mass for a 100x stock solution (e.g., 10 mg/mL).
-
Solubilize: Add 0.1 M or 1.0 M HCl (Hydrochloric Acid) to the powder. Vortex vigorously.
-
Note: The solution should become clear immediately.
-
-
Dilute: Slowly pipette this acidic stock into your experimental buffer (e.g., HEPES, pH 7.4) while stirring.
-
Buffering Capacity Check: Ensure your buffer concentration (e.g., 50 mM HEPES) is sufficient to neutralize the small volume of HCl added without crashing the pH.
-
Method B: Organic Co-Solvent (DMSO)
Best for: High-concentration stocks, chemical synthesis, or robust screening assays.[2]
-
Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide) or DMF .[1][2]
-
Concentration: Dissolve at 50–100 mg/mL .
-
Usage: Dilute into aqueous buffer such that the final DMSO concentration is < 1% (v/v) to avoid biological toxicity.
Solubility Data & Decision Logic
Comparative Solubility Profile
Data approximated based on structural isomer L-Tryptophan behavior [1, 2].[1][5]
| Solvent / Buffer | Solubility (Approx. @ 25°C) | Charge State | Stability Risk |
| 0.1 M HCl | > 20 mg/mL (High) | Cationic ( | Low |
| 0.1 M NaOH | > 20 mg/mL (High) | Anionic ( | Moderate (Base hydrolysis) |
| Water (pH 7) | ~10 mg/mL | Zwitterionic | Low |
| PBS (pH 7.4) | < 5 mg/mL (Precipitation likely) | Near Zwitterionic | Low |
| DMSO | > 100 mg/mL | Neutral | Low (if anhydrous) |
Workflow Visualization: The Solubilization Decision Tree
Figure 1: Decision tree for selecting the optimal solubilization strategy based on experimental constraints.
Mechanistic Insight: The pH-Dependent Equilibrium[1]
Understanding the protonation state is critical for predicting solubility. 6-Trp follows the classic amino acid ionization scheme.[1]
Figure 2: The solubility "U-Curve."[1] Solubility is highest at the cationic and anionic extremes and lowest at the zwitterionic pI.
Frequently Asked Questions (FAQ)
Q: Can I autoclave solutions of 6-Trp? A: No. Tryptophan and its analogs are heat-labile and sensitive to oxidation.[1] Autoclaving will result in degradation (yellowing).[1] Use 0.22 µm filtration for sterilization [3].[1]
Q: Why does the 6-isomer behave like L-Tryptophan?
A: While the indole linkage position differs (6-yl vs 3-yl), the ionizable groups (
Q: Can I use sonication to dissolve the precipitate? A: Mild sonication (water bath) is acceptable and helpful.[2] However, avoid probe sonication which can generate excessive heat and free radicals, accelerating oxidation.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6305, Tryptophan.[1] (Data used as structural proxy for solubility/pKa behavior).[1][10][8] Retrieved from [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. L-Tryptophan | C11H12N2O2 | CID 6305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. vaia.com [vaia.com]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Tryptophan - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
"handling precautions for 2-amino-3-(1H-indol-6-yl)propanoic acid"
Technical Support Center: 2-Amino-3-(1H-indol-6-yl)propanoic Acid
Guide Objective: This document provides essential handling precautions, troubleshooting guides, and frequently asked questions for 2-amino-3-(1H-indol-6-yl)propanoic acid. As this is a novel tryptophan derivative, specific toxicological data is not available. Therefore, all procedures are established on the principle of prudent laboratory practice, treating the compound as a substance with unknown potential hazards. The guidance is synthesized from safety protocols for structurally related compounds such as L-tryptophan, indole derivatives, and general amino acids.[1]
Frequently Asked Questions (FAQs)
Q1: What is 2-amino-3-(1H-indol-6-yl)propanoic acid, and why does it require special handling?
A1: 2-amino-3-(1H-indol-6-yl)propanoic acid is a derivative of the essential amino acid L-tryptophan.[2] It contains an indole nucleus, a common scaffold in many biologically active and pharmaceutical compounds.[3][4] Because this specific derivative is not well-characterized, its physiological and toxicological properties are unknown. In drug development and research, any new chemical entity (NCE) must be handled with the utmost care to mitigate risks from unknown hazards.[1][5] Therefore, we follow conservative safety protocols based on related chemical families.
Q2: What is the absolute minimum Personal Protective Equipment (PPE) I should wear when handling this compound?
A2: The minimum required PPE serves as a primary barrier against accidental exposure.[5] Adherence to these standards is mandatory for all personnel in the laboratory.
| PPE Category | Specification | Rationale and Causality |
| Eye Protection | Chemical safety goggles with side-shields (ANSI Z87.1 or EN166 compliant) | Protects eyes from accidental splashes or contact with airborne dust particles of the compound.[1][6] |
| Hand Protection | Nitrile or neoprene chemical-resistant gloves | Prevents direct skin contact. Gloves must be inspected before use and removed correctly to avoid contaminating other surfaces.[7][8] |
| Body Protection | A buttoned, long-sleeved laboratory coat | Protects skin and personal clothing from contamination with powders or solutions.[5] |
| Footwear | Closed-toe shoes | Protects feet from spills and dropped lab equipment. |
Q3: When is respiratory protection necessary?
A3: Respiratory protection is required whenever there is a risk of generating and inhaling aerosols or dust.[7][9] This is critical because the inhalation route provides direct access to the bloodstream.
-
Solid Form: When weighing or transferring the powdered compound, perform these actions in a chemical fume hood or a ventilated balance enclosure to control dust.[10][11]
-
Solutions: If you are sonicating, vortexing, or performing any operation that could create aerosols from a solution of the compound, work within a certified chemical fume hood.[12]
Q4: What are the appropriate storage conditions for this compound?
A4: Proper storage is crucial for maintaining the compound's integrity and ensuring laboratory safety.[13] Store in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents.[6][13] The container should be tightly sealed to prevent moisture absorption and contamination.[7] Many indole derivatives are sensitive to light and air, so storage in a dark, inert-atmosphere container is a prudent measure.
Q5: How should I dispose of waste containing this compound?
A5: All waste (solid compound, contaminated consumables, solutions) must be treated as hazardous chemical waste. Do not dispose of it down the sink or in general trash.[11] Collect waste in clearly labeled, sealed containers.[14] Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health & Safety (EH&S) department for specific procedures.
Troubleshooting and Emergency Response Guide
Q: I've spilled a small amount of the powder on the laboratory bench. What should I do?
A: Do not panic. Isolate the area to prevent others from entering. Follow the detailed Spill Cleanup Protocol below. The primary goal is to clean the spill without generating airborne dust.[2]
Q: What are the immediate first-aid measures for accidental exposure?
A: Immediate and correct first aid can significantly reduce potential harm. Refer to the Emergency First-Aid Protocols section and the workflow diagram below. Always seek medical attention after any exposure and provide the medical team with as much information as possible about the compound.[8]
Q: I felt dizzy while working with the compound, even inside a fume hood. What's the protocol?
A: Your health is the priority. Immediately cease all work, secure your experiment if it is safe to do so, and move to an area with fresh air.[6][15] Inform your supervisor and a colleague. Do not work alone.[12] Report the incident to your institution's EH&S department to have the fume hood's performance evaluated. Seek a medical evaluation, as symptoms could indicate an exposure despite engineering controls.
Q: The compound has changed color in storage. Is it still usable?
A: A change in color often indicates degradation or contamination, possibly due to oxidation or reaction with moisture. Using a degraded compound can compromise your experimental results and potentially create new, unknown hazards. It is highly recommended to dispose of the discolored batch according to your institution's hazardous waste procedures and obtain a fresh supply.
Experimental Protocols
Protocol 1: Solid Spill Cleanup
-
Alert & Isolate: Alert personnel in the immediate area and restrict access.
-
Don PPE: Ensure you are wearing the appropriate PPE, including safety goggles, a lab coat, and double-layered nitrile gloves. If the spill is large, respiratory protection may be required.
-
Contain Dust: Gently cover the spill with absorbent paper dampened with water to prevent the powder from becoming airborne.[2] Do not pour water directly on the spill, as this may cause it to spread.
-
Clean: Carefully sweep the dampened material into a dustpan or use absorbent pads to wipe it up.
-
Package Waste: Place all contaminated materials (absorbent paper, gloves, etc.) into a sealable plastic bag. Label the bag clearly as "Hazardous Waste: 2-amino-3-(1H-indol-6-yl)propanoic acid."
-
Decontaminate: Wipe the spill area with a soap and water solution, followed by 70% ethanol.
-
Dispose: Dispose of the sealed waste bag according to your institution's chemical waste guidelines.
-
Wash Hands: Thoroughly wash your hands with soap and water after the cleanup is complete.[6]
Protocol 2: Emergency First-Aid for Accidental Exposure
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[6][8] Wash the area thoroughly with soap and water. Seek medical attention if irritation develops or persists.[16]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open.[6][8] Use an eyewash station if available.[17] Remove contact lenses if present and easy to do. Seek immediate medical attention.[18]
-
Inhalation: Move the affected person to fresh air at once.[15] If breathing is difficult, have a trained person administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting.[6] Rinse the person's mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][15]
Visualization: Emergency Response Workflow
Caption: Workflow for emergency response to accidental exposure.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - L-Tryptophan. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Amino acid. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: L-Tryptophan. Retrieved from [Link]
-
Jinjing Chemical. (2025, December 24). What are the precautions when using 98% Indole?. Retrieved from [Link]
-
Moravek. (n.d.). Chemical Synthesis Safety Tips To Practice in the Lab. Retrieved from [Link]
-
PozeSCAF. (n.d.). Chemistry Lab Safety Rules. Retrieved from [Link]
-
Caltech CCE. (n.d.). General Lab Safety Procedure. Retrieved from [Link]
-
USA Lab. (2020, July 29). How to Promote Lab Safety When Working with Chemicals. Retrieved from [Link]
-
Breckland Scientific Supplies Ltd. (2018, October 23). Amino Acid Set - SAFETY DATA SHEET. Retrieved from [Link]
-
BC Fertilis. (2024, February 13). SAFETY DATA SHEET 1325-AMINO ACID 40%. Retrieved from [Link]
-
NEB. (2022, December 2). Safety Data Sheet for Amino Acid Mixture (N6843) EUE. Retrieved from [Link]
-
Southern Biological. (2018, August 21). SAFETY DATA SHEET (SDS) - 20 Natural amino acids kit. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
Novachem. (2020, November 10). 2-Amino-3-(7-fluoro-1H-indol-3-yl)propanoic acid. Retrieved from [Link]
-
ILO and WHO. (2021). ICSC 0806 - PROPIONIC ACID. Retrieved from [Link]
-
Kaushik, N. K., Kaushik, N., & Verma, A. K. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620–6662. Retrieved from [Link]
-
Zhang, M., et al. (2024). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry, 15, 788-808. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). PROPIONIC ACID. Retrieved from [Link]
Sources
- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. moravek.com [moravek.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. echemi.com [echemi.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. jinjingchemical.com [jinjingchemical.com]
- 11. pozescaf.com [pozescaf.com]
- 12. cce.caltech.edu [cce.caltech.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. southernbiological.com [southernbiological.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 17. usalab.com [usalab.com]
- 18. dl.novachem.com.au [dl.novachem.com.au]
Technical Support Center: Optimization of HPLC Methods for Tryptophan Derivatives
Status: Operational Ticket ID: TRP-OPT-2024 Assigned Specialist: Senior Application Scientist Audience: Analytical Chemists, drug development professionals, and metabolic researchers.
Part 1: Core Directive & Operational Philosophy
The Analytical Challenge
Tryptophan (Trp) metabolism is a bifurcated labyrinth. It splits into the Serotonin (5-HT) pathway (neurotransmission) and the Kynurenine (Kyn) pathway (immunomodulation/NAD+ synthesis).
Why this is hard:
-
Polarity Extremes: You are analyzing highly polar zwitterions (Quinolinic Acid) alongside hydrophobic indoles (Serotonin) in a single run.
-
Dynamic Range: Trp is present in µM concentrations, while metabolites like 3-Hydroxykynurenine (3-HK) or Anthranilic Acid (AA) exist in low nM ranges.
-
Stability: 3-HK and 3-Hydroxyanthranilic acid (3-HAA) are auto-oxidative and light-sensitive.
The "Self-Validating" Philosophy: A robust method is not just about separation; it is about proven recovery . Every protocol below incorporates an Internal Standard (IS) strategy—typically 3-Nitro-L-Tyrosine (3-N-Tyr) or N-Methylserotonin —to normalize extraction efficiency and detector drift.
Part 2: The Master Protocol (Methodology)
Workflow Visualization: The Tryptophan Decision Tree
The following diagram illustrates the metabolic pathways and the critical decision points for detector selection based on the metabolite of interest.
Figure 1: Metabolic pathway of Tryptophan showing enzyme transitions and optimal detection modes for each derivative.
Standard Operating Procedure: The "Dual-Mode" HPLC System
This method uses a C18 column with an acidic mobile phase to suppress silanol ionization (reducing tailing) and keep acidic metabolites protonated for retention.
1. Chromatographic Conditions
-
Column: Phenyl-Hexyl or C18 (End-capped), 150 x 4.6 mm, 3 µm particle size.
-
Why Phenyl-Hexyl? It provides alternative selectivity (pi-pi interactions) for aromatic indoles compared to standard alkyl chains, often resolving isomers like picolinic and nicotinic acid better.
-
-
Mobile Phase A: 15 mM Sodium Acetate + 20 mM Acetic Acid (pH 4.0 - 4.5).
-
Mobile Phase B: Acetonitrile (100%).
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 35°C (Critical for consistent kinetics).
2. Gradient Profile (Self-Validating)
| Time (min) | % Mobile Phase B | Objective |
| 0.0 | 2% | Load polar analytes (Quinolinic Acid, Cysteine) |
| 5.0 | 2% | Isocratic hold to separate early eluters |
| 15.0 | 25% | Linear ramp to elute Kynurenine, 3-HK |
| 20.0 | 40% | Elute hydrophobic Indoles (Trp, Kynurenic Acid) |
| 22.0 | 90% | Column Wash (Remove lipids/proteins) |
| 25.0 | 2% | Re-equilibration (Critical for retention reproducibility) |
3. Detection Settings (The "Matrix") Most modern HPLCs allow serial detection (UV -> FLD -> ECD). Use this order to prevent back-pressure damage to flow cells.
| Analyte | Detector | Wavelength / Potential | Limit of Detection (LOD) |
| Kynurenine | UV | 360 nm | ~100 nM |
| Tryptophan | FLD | Ex: 285 nm / Em: 365 nm | ~10 nM |
| Serotonin | FLD / ECD | Ex: 285 nm / Em: 340 nm | ~1 nM |
| Kynurenic Acid | FLD | Ex: 344 nm / Em: 398 nm (Requires Zn²⁺) | ~0.5 nM |
| 3-HK | ECD | +0.60 V (vs Ag/AgCl) | ~5 nM |
| Quinolinic Acid | UV / MS | 270 nm (Weak UV chromophore) | ~500 nM |
Part 3: Troubleshooting Hub (Q&A)
Issue 1: "My Quinolinic Acid (QA) peak is eluting in the void volume."
Diagnosis: QA is a dicarboxylic acid and highly polar. At neutral pH, it is fully ionized and has zero retention on C18. The Fix:
-
Acidify Mobile Phase: Lower pH to 2.5 - 3.0 using Phosphate buffer. This protonates the carboxyl groups, increasing hydrophobicity.
-
Use Ion-Pairing: Add 5-10 mM Hexylamine or Tetrabutylammonium bisulfate to Mobile Phase A. This forms a neutral complex with QA, increasing retention.
-
Column Switch: Switch to a specialized "Polar-Embedded" C18 or a HILIC column for better retention of polar acids.
Issue 2: "Kynurenic Acid (KA) fluorescence is undetectable or unstable."
Diagnosis: KA has weak native fluorescence in aqueous buffers. The Fix:
-
Zinc Derivatization: Add 0.5 M Zinc Acetate to the mobile phase (or delivered post-column). Zinc chelates with KA, enhancing fluorescence quantum yield by >10-fold.
-
Citation: This effect is well-documented in tryptophan metabolite analysis literature [1].
Issue 3: "Significant tailing on Tryptophan and Serotonin peaks."
Diagnosis: Secondary interactions between the amine groups of the analytes and residual silanols (Si-OH) on the silica support.[2] The Fix:
-
Base Deactivation: Ensure your column is "End-capped" (e.g., "ODS-2" or "Eclipse Plus").
-
Competitive Amine: Add 0.1% Triethylamine (TEA) to the mobile phase. TEA saturates the silanol sites, preventing the analyte from binding.
-
pH Adjustment: Operate at pH < 3.0 (silanols are protonated/neutral) or pH > 8.0 (if using a hybrid column resistant to high pH).
Issue 4: "3-Hydroxykynurenine (3-HK) disappears from my samples overnight."
Diagnosis: 3-HK is electronically rich and prone to rapid auto-oxidation, especially at neutral/basic pH. The Fix (Sample Prep):
-
Acid Stabilization: Collect samples immediately into tubes containing 0.1% Ascorbic Acid (antioxidant) and adjust pH to < 4.0 using Perchloric Acid (PCA) or Trichloroacetic Acid (TCA).
-
Temperature: Maintain autosampler temperature at 4°C.
-
Speed: Analyze within 12 hours of extraction.
Part 4: Sample Preparation Protocol
Objective: Remove proteins without degrading labile metabolites.
-
Aliquot: 100 µL Plasma/Serum.
-
Spike: Add 10 µL Internal Standard (10 µM 3-Nitro-L-Tyrosine).
-
Precipitate: Add 20 µL 2M Perchloric Acid (PCA). Avoid TCA if using MS detection as it suppresses ionization.
-
Vortex/Centrifuge: Vortex 30s, Centrifuge at 14,000 x g for 15 min at 4°C.
-
Neutralize (Optional but Recommended): Transfer supernatant. If using a column sensitive to pH < 2, partially neutralize with Potassium Carbonate, but keep pH acidic (~3-4) to preserve 3-HK.
-
Filter: 0.22 µm PTFE filter (Nylon can adsorb proteins/metabolites).
References
-
Separation and Quantification of Tryptophan Metabolites Source: National Institutes of Health (PMC) Title: Rapid Isocratic Liquid Chromatographic Separation and Quantification of Tryptophan and Six Kynurenine Metabolites URL:[Link]
-
Troubleshooting Peak Tailing Source: Waters Corporation Title: Troubleshooting Peak Shape Problems in HPLC URL:[Link]
-
Electrochemical Detection Sensitivity Source: MDPI (Sensors) Title: Electrochemical Sensor for Tryptophan Determination Based on Trimetallic-CuZnCo-Nanoparticle-Modified Electrodes URL:[Link]
-
HPLC Method Optimization & pH Effects Source: Moravek Title: Exploring the Role of pH in HPLC Separation URL:[Link]
Sources
Validation & Comparative
"structure-activity relationship of 2-amino-3-(1H-indol-6-yl)propanoic acid derivatives"
The following guide details the structure-activity relationship (SAR), synthesis, and experimental utility of 2-amino-3-(1H-indol-6-yl)propanoic acid (commonly referred to as 6-Indolylalanine or 6-Trp isomer ).
This compound is a positional isomer of the natural amino acid L-Tryptophan. Unlike standard Tryptophan, where the alanyl side chain is attached to the C3 position of the indole ring, this derivative features the attachment at the C6 position. This structural alteration drastically changes the vector of the indole nitrogen, making it a powerful tool for probing receptor binding pockets, designing stapled peptides, and synthesizing complex alkaloids like Darobactin.
Executive Summary: The 6-Indolylalanine Scaffold
| Feature | Natural Tryptophan (Trp) | 6-Indolylalanine (6-I-Ala) |
| IUPAC Name | 2-amino-3-(1H-indol-3-yl)propanoic acid | 2-amino-3-(1H-indol-6-yl)propanoic acid |
| Side Chain Attachment | C3 (Pyrrole ring) | C6 (Benzene ring) |
| H-Bond Donor Vector | NH points ~109° from side chain | NH points parallel/distal to side chain |
| Electronic Character | Electron-rich C3 (nucleophilic) | C6 is less nucleophilic; Indole NH pKa shifts |
| Primary Application | Protein synthesis, fluorescence | Peptide stapling, SAR probing, Alkaloid synthesis |
Structure-Activity Relationship (SAR) Analysis
The biological performance of 6-indolylalanine derivatives is governed by three critical SAR factors: Vector Geometry , Electronic Distribution , and Fluorescence Properties .
A. Vector Geometry & Binding Modes
In medicinal chemistry, "Tryptophan Scanning" involves replacing Trp residues to map binding pockets. 6-Indolylalanine offers a unique "exit vector":
-
Standard Trp (C3): The indole NH is located on the five-membered ring, relatively close to the peptide backbone.
-
6-Indolylalanine (C6): The indole NH is located on the distal end of the fused ring system relative to the connection point.
-
Impact: If a receptor pocket requires a hydrogen bond from the indole NH, swapping Trp for 6-Indolylalanine will move that donor atom by approximately 2.5–3.0 Å and alter its angle.
-
Result: If binding is retained, the pocket is highly plastic. If binding is lost, the specific H-bond geometry of the natural Trp is critical.
-
B. Electronic & Reactivity Profile
The C3 position of indole is naturally nucleophilic (enamine-like). Moving the alanine chain to C6 leaves the C3 position open and unsubstituted.
-
Reactivity: The C3 position in 6-Indolylalanine remains available for electrophilic aromatic substitution or enzymatic reactions (e.g., halogenation), allowing for "post-translational" modification of the scaffold that is impossible with natural Trp (where C3 is blocked).
-
Application: This is exploited in the biosynthesis of Darobactin , where a C-C bond is formed between the indole C6 and a lysine side chain, creating a rigid macrocycle.
C. Fluorescence
Indole fluorescence is highly sensitive to the local environment (sol polarity).
-
Shift: 6-substituted indoles often exhibit altered Stokes shifts compared to 3-substituted indoles due to changes in the transition dipole moment relative to the ring axis.
-
Utility: 6-Indolylalanine can serve as a non-natural fluorescent probe that is spectrally distinct from endogenous Tryptophan, allowing for background-free imaging in complex biological mixtures.
Experimental Protocols: Synthesis & Application
Method A: Chemical Synthesis via Negishi Coupling (Standard)
Rationale: Direct enzymatic synthesis is difficult because Tryptophan Synthase (TrpB) naturally couples at C3. Palladium-catalyzed cross-coupling is the industry standard for high purity.
Reagents:
-
Substrate: 6-Iodoindole (protected, e.g., N-Boc).
-
Coupling Partner: Zinc reagent derived from protected iodo-alanine (Jackson's Reagent).
-
Catalyst:
/ S-Phos.
Step-by-Step Protocol:
-
Zinc Reagent Preparation:
-
Activate Zinc dust (1.5 eq) in dry DMF with 5% TMSCl.
-
Add N-(tert-butoxycarbonyl)-3-iodo-L-alanine methyl ester (1.0 eq). Stir at RT for 30 min to form the organozinc species.
-
-
Coupling Reaction:
-
In a separate flask, dissolve N-Boc-6-iodoindole (0.8 eq) and
(2.5 mol%) + S-Phos (5 mol%) in dry DMF. -
Transfer the organozinc solution to the catalyst mixture via cannula.
-
Stir at 50°C for 12 hours under Argon.
-
-
Workup:
-
Quench with saturated
. Extract with EtOAc. -
Purify via silica gel chromatography (Hexane/EtOAc gradient).
-
-
Deprotection:
-
Treat with TFA/DCM (1:1) to remove Boc groups.
-
Hydrolyze methyl ester with LiOH in THF/Water if free acid is required.
-
Method B: Visualization of Pathway (Graphviz)
Caption: Synthetic workflow for 6-Indolylalanine via Negishi Cross-Coupling, highlighting key reagents and the resulting SAR utility.
Comparative Analysis: 6-Indolylalanine vs. Alternatives
This table compares the 6-isomer against the natural amino acid and other common derivatives.
| Property | L-Tryptophan (Natural) | 6-Indolylalanine (Isomer) | 6-Fluoro-Tryptophan |
| Structure | Indole-3-yl | Indole-6-yl | Indole-3-yl (w/ 6-F) |
| Synthesis Cost | Low (Fermentation) | High (Pd-Coupling) | Medium (Enzymatic/Chem) |
| Fluorescence | Red-shifted emission (solvent dependent) | Quenched / Shifted | |
| Metabolic Stability | Low (IDO/TDO substrate) | High (Resistant to IDO) | High (F blocks metabolism) |
| Key Use Case | Nutrient, Precursor | Peptide Stapling, SAR | NMR Probe ( |
| Binding Affinity | Reference ( | Variable (Geometry probe) | Similar to Trp (Steric mimic) |
Scientific Insight:
-
Metabolic Stability: 6-Indolylalanine is generally resistant to Indoleamine 2,3-dioxygenase (IDO), the enzyme responsible for degrading Tryptophan in the kynurenine pathway. This makes it an excellent candidate for peptide therapeutics that require extended half-lives in plasma.
-
Darobactin Connection: Recent total syntheses of the antibiotic Darobactin A utilize the 6-position of the indole ring to form a macrocycle. The use of 6-indolylalanine (or its precursor) is critical for mimicking this natural product's rigid scaffold, which binds the BamA protein in Gram-negative bacteria.
References
-
Synthesis of Tryptophan Isomers: Safdy, M. E., et al. (1982). "Tryptophan analogs. 1. Synthesis and antihypertensive activity of positional isomers."[1][2] Journal of Medicinal Chemistry. Link
-
Darobactin Synthesis (C6-Linkage): Nesic, M., et al. (2022). "Total Synthesis of Darobactin A." Journal of the American Chemical Society. (Describes the critical C6-linkage formation). Link
-
Suzuki/Negishi Coupling Protocols: Willis, M. C. (2010). "Palladium-catalyzed cross-coupling reactions in the synthesis of pharmaceuticals." Chemical Reviews. Link
-
Fluorescence of Indoles: Bridges, J. W., & Williams, R. T. (1968). "The fluorescence of indoles and aniline derivatives." Biochemical Journal. Link
-
Tryptophan Synthase Engineering: Buller, A. R., et al. (2015). "Directed evolution of the tryptophan synthase β-subunit for stand-alone function recapitulates allosteric activation." Proceedings of the National Academy of Sciences. (Context on enzymatic limitations for isomers). Link
Sources
A Comparative Guide to the Validation of 2-amino-3-(1H-indol-6-yl)propanoic Acid as a Novel Serotonin Precursor
This guide provides a comprehensive framework for the validation of 2-amino-3-(1H-indol-6-yl)propanoic acid as a potential precursor for serotonin synthesis. It is designed for researchers, scientists, and drug development professionals, offering a comparative analysis against established precursors, L-tryptophan and 5-hydroxytryptophan (5-HTP), and detailing the necessary experimental protocols to rigorously assess its efficacy and mechanism of action.
Introduction: The Quest for Novel Serotonin Precursors
Serotonin (5-hydroxytryptamine, 5-HT) is a critical monoamine neurotransmitter that modulates a vast array of physiological processes, including mood, sleep, appetite, and cognition.[1] Its dysregulation is implicated in numerous psychiatric and neurological disorders, making the modulation of serotonergic signaling a key therapeutic strategy. The synthesis of serotonin in the brain is dependent on the availability of its precursors, which must cross the highly selective blood-brain barrier (BBB).[2]
The primary pathway for serotonin synthesis begins with the essential amino acid L-tryptophan.[3] L-tryptophan is converted to 5-hydroxytryptophan (5-HTP) by the rate-limiting enzyme tryptophan hydroxylase (TPH).[4] Subsequently, 5-HTP is decarboxylated by aromatic L-amino acid decarboxylase (AADC) to form serotonin.[4][5] While L-tryptophan and 5-HTP are well-established precursors, their therapeutic use can be limited by factors such as competition for transport across the BBB and peripheral metabolism.[6][7]
This guide focuses on a novel candidate, 2-amino-3-(1H-indol-6-yl)propanoic acid, a structural isomer of tryptophan. The central hypothesis is that this compound may serve as an alternative substrate for the serotonergic pathway, potentially offering a different pharmacokinetic and pharmacodynamic profile. This document outlines a systematic approach to validate this hypothesis through a series of in vitro and in vivo experiments, comparing its performance against the gold-standard precursors.
Biochemical Rationale and Comparative Framework
The structural similarity of 2-amino-3-(1H-indol-6-yl)propanoic acid to L-tryptophan suggests it could be recognized by the enzymes of the serotonin synthesis pathway. The key difference lies in the position of the side chain on the indole ring (position 6 versus position 3 in tryptophan). This seemingly subtle change could have profound implications for enzyme kinetics, transport across the BBB, and overall metabolic fate.
Hypothesized Serotonin Synthesis Pathway for 2-amino-3-(1H-indol-6-yl)propanoic acid:
Caption: Comparative overview of the established serotonin synthesis pathway and the hypothesized pathway for the novel precursor.
Table 1: Comparative Properties of Serotonin Precursors
| Property | L-Tryptophan | 5-Hydroxytryptophan (5-HTP) | 2-amino-3-(1H-indol-6-yl)propanoic acid (Hypothetical) |
| Chemical Structure | Indole ring with propanoic acid at position 3 | Hydroxylated indole ring with propanoic acid at position 3 | Indole ring with propanoic acid at position 6 |
| Metabolic Pathway | Two-step conversion via TPH and AADC[3] | One-step conversion via AADC[8] | To be determined; hypothesized to involve TPH and AADC |
| Blood-Brain Barrier Transport | Active transport via the large neutral amino acid transporter (LNAA); competes with other amino acids[2][9] | Readily crosses the BBB without a transporter[7] | To be determined; likely requires a transporter |
| Rate-Limiting Step | Tryptophan Hydroxylase (TPH) | Bypasses the TPH rate-limiting step[7] | To be determined |
| Peripheral Metabolism | Significant metabolism via the kynurenine pathway[6] | Can be peripherally converted to serotonin, potentially causing side effects[10] | To be determined |
Experimental Validation Plan
A multi-tiered approach is essential to validate 2-amino-3-(1H-indol-6-yl)propanoic acid as a serotonin precursor. This plan progresses from fundamental enzymatic assays to more complex cellular and in vivo models.
Objective: To determine if 2-amino-3-(1H-indol-6-yl)propanoic acid is a substrate for the key enzymes in the serotonin synthesis pathway, TPH and AADC, and to characterize its kinetic parameters in comparison to the natural substrates.
Experimental Protocol: Tryptophan Hydroxylase (TPH) Activity Assay
-
Enzyme Source: Recombinant human TPH1 and TPH2 isoforms.[11]
-
Reaction Mixture: Prepare a reaction buffer containing the TPH enzyme, the cofactor tetrahydrobiopterin (BH4), and varying concentrations of the test compound (2-amino-3-(1H-indol-6-yl)propanoic acid) or the control substrate (L-tryptophan).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Reaction Termination: Stop the reaction by adding a quenching agent (e.g., perchloric acid).
-
Product Analysis: Quantify the formation of the hydroxylated product using High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).
-
Data Analysis: Determine the Michaelis-Menten kinetic parameters (Km and Vmax) for both substrates to compare their affinity and conversion rates.
Experimental Protocol: Aromatic L-Amino Acid Decarboxylase (AADC) Activity Assay
-
Enzyme Source: Recombinant human AADC.[12]
-
Substrates: The hydroxylated product from the TPH assay and 5-HTP as a positive control.
-
Reaction Mixture: Prepare a reaction buffer containing the AADC enzyme, the cofactor pyridoxal phosphate (PLP), and the substrate.
-
Incubation and Termination: Follow a similar procedure as the TPH assay.
-
Product Analysis: Quantify the formation of the corresponding amine (e.g., a serotonin isomer) using HPLC-MS/MS.
-
Data Analysis: Compare the decarboxylation efficiency of the novel intermediate with that of 5-HTP. AADC is known to have broad substrate specificity for various aromatic amino acids.[13]
Table 2: Expected Data Output from In Vitro Enzyme Assays
| Substrate | Enzyme | Km (µM) | Vmax (nmol/min/mg) |
| L-Tryptophan | TPH2 | Expected Literature Value | Expected Literature Value |
| 2-amino-3-(1H-indol-6-yl)propanoic acid | TPH2 | To be determined | To be determined |
| 5-HTP | AADC | Expected Literature Value | Expected Literature Value |
| Hydroxylated Novel Precursor | AADC | To be determined | To be determined |
Objective: To assess the cellular uptake of 2-amino-3-(1H-indol-6-yl)propanoic acid and its subsequent conversion to a serotonin-like molecule in a relevant cell model.
Experimental Protocol: Serotonin Production in a Neuronal Cell Line
-
Cell Model: Use a well-characterized cell line that expresses the serotonin synthesis machinery, such as PC12 cells or cultured primary serotonergic neurons.[14]
-
Treatment: Incubate the cells with equimolar concentrations of L-tryptophan, 5-HTP, or 2-amino-3-(1H-indol-6-yl)propanoic acid for various time points.
-
Cell Lysis and Extraction: Harvest the cells, lyse them, and extract the intracellular contents.
-
Quantification: Measure the intracellular concentrations of the precursor, its metabolites, and serotonin (or its isomer) using HPLC-MS/MS.
-
Data Analysis: Compare the fold-increase in intracellular serotonin or its analog relative to untreated control cells for each precursor.
Caption: Workflow for assessing precursor efficacy in a cell-based model.
Objective: To evaluate the bioavailability, blood-brain barrier permeability, and the effect of 2-amino-3-(1H-indol-6-yl)propanoic acid on brain serotonin levels in a preclinical animal model.
Experimental Protocol: In Vivo Precursor Challenge in Rodents
-
Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.
-
Administration: Administer the test compound, L-tryptophan, or 5-HTP via oral gavage or intraperitoneal injection. Include a vehicle control group.
-
Sample Collection: At various time points post-administration, collect blood and brain tissue samples. For dynamic measurements of brain neurotransmitter levels, in vivo microdialysis can be employed.
-
Sample Processing and Analysis: Process plasma and brain homogenates for analysis. Quantify the concentrations of the administered precursor, its key metabolites, and serotonin in both plasma and brain tissue using HPLC-MS/MS. Methods for in vivo measurement of brain serotonin synthesis have been established.[15][16][17][18]
-
Data Analysis:
-
Pharmacokinetics: Calculate key PK parameters such as Cmax, Tmax, AUC, and brain-to-plasma ratio.
-
Pharmacodynamics: Correlate the brain concentrations of the precursor with changes in brain serotonin levels.
-
Table 3: Key Pharmacokinetic and Pharmacodynamic Parameters for In Vivo Comparison
| Parameter | L-Tryptophan | 5-HTP | 2-amino-3-(1H-indol-6-yl)propanoic acid |
| Plasma Cmax (µM) | To be determined | To be determined | To be determined |
| Brain Cmax (µM) | To be determined | To be determined | To be determined |
| Brain/Plasma Ratio | To be determined | To be determined | To be determined |
| Peak Brain Serotonin Increase (%) | To be determined | To be determined | To be determined |
Interpretation of Outcomes and Future Directions
The collective data from these experiments will provide a robust assessment of 2-amino-3-(1H-indol-6-yl)propanoic acid's potential as a serotonin precursor.
-
Favorable Outcome: If the novel compound demonstrates efficient conversion by TPH and AADC, readily crosses the blood-brain barrier, and significantly increases brain serotonin levels with a favorable pharmacokinetic profile compared to L-tryptophan and 5-HTP, it would warrant further investigation.
-
Unfavorable Outcome: If the compound is a poor substrate for the enzymes, fails to cross the BBB, or does not elevate brain serotonin, it would be deemed an unsuitable precursor.
Future studies could explore the functional consequences of increased brain serotonin following administration of this novel precursor on behavioral models relevant to depression and anxiety. Additionally, investigating its metabolism through alternative pathways and assessing any potential off-target effects will be crucial for a comprehensive safety and efficacy evaluation.
Conclusion
The validation of novel serotonin precursors like 2-amino-3-(1H-indol-6-yl)propanoic acid holds significant promise for the development of new therapeutic strategies for a range of neurological and psychiatric disorders. The systematic and comparative approach outlined in this guide provides a rigorous framework for elucidating the biochemical and physiological properties of this and other candidate molecules. By adhering to the principles of scientific integrity and employing validated experimental methodologies, researchers can effectively determine the viability of this compound as a next-generation serotonin precursor.
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Smith, Q. R. (2000). Transport of glutamate and other amino acids at the blood-brain barrier. The Journal of nutrition, 130(4S Suppl), 1016S–22S. [Link]
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Pardridge, W. M. (1998). Structure of the blood-brain barrier and its role in the transport of amino acids. Journal of nutrition, 128(2 Suppl), 389S–393S. [Link]
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Kim, J., et al. (2020). Biochemical characterization and synthetic application of aromatic L-amino acid decarboxylase from Bacillus atrophaeus. Applied microbiology and biotechnology, 104(12), 5347–5356. [Link]
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Oldendorf, W. H., & Szabo, J. (1976). Blood-brain barrier transport of basic amino acids is selectively inhibited at low pH. Journal of neurochemistry, 27(1), 137–141. [Link]
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Tryptophan. (n.d.). In Wikipedia. Retrieved February 15, 2026. [Link]
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Hansson, M., et al. (2017). Isoform-Specific Substrate Inhibition Mechanism of Human Tryptophan Hydroxylase. Biochemistry, 56(46), 6154–6165. [Link]
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Balance Your Brain: Amino Acids and the Blood-Brain Barrier. (2018, November 15). The Amino Company. [Link]
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Enzyme Promiscuity in Serotonin Biosynthesis, From Bacteria to Plants and Humans. (2022, April 14). Frontiers in Molecular Biosciences. [Link]
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Smith, Q. R. (2000). Amino acid transport across each side of the blood-brain barrier. ResearchGate. [Link]
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Biosynthesis of serotonin (5-HT). Tryptophan is converted into... (n.d.). ResearchGate. [Link]
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Facchini, P. J., et al. (2000). Plant aromatic L-amino acid decarboxylases: evolution, biochemistry, regulation, and metabolic engineering applications. Phytochemistry, 54(2), 121–136. [Link]
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Hansson, M., et al. (2017). Isoform-Specific Substrate Inhibition Mechanism of Human Tryptophan Hydroxylase. ACS Publications. [Link]
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Chugani, D. C., et al. (1998). Human Brain Serotonin Synthesis Capacity Measured In Vivo with a-[C-11]Methyl-L-Tryptophan. Synapse, 28(1), 33-43. [Link]
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Aromatic L-amino acid decarboxylase. (n.d.). In Wikipedia. Retrieved February 15, 2026. [Link]
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Bosin, T. R., et al. (1974). Substrate specificity of aromatic-L-amino adid decarboxylase. Life sciences, 14(5), 899–908. [Link]
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Chugani, D. C., et al. (1998). Human brain serotonin synthesis capacity measured in vivo with alpha-[C-11]methyl-L-tryptophan. Synapse (New York, N.Y.), 28(1), 33–43. [Link]
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Magnussen, I., & Van Woert, M. H. (1982). Human pharmacokinetics of long term 5-hydroxytryptophan combined with decarboxylase inhibitors. European journal of clinical pharmacology, 23(1), 81–86. [Link]
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D'Mello, J. P., et al. (2000). Identification of substrate orienting and phosphorylation sites within tryptophan hydroxylase using homology-based molecular modeling. Journal of molecular biology, 302(4), 933–952. [Link]
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L-Tryptophan is metabolized into 5-Hydroxytryptophan by rate-limiting... (n.d.). ResearchGate. [Link]
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Diksic, M., et al. (1990). A new method to measure brain serotonin synthesis in vivo. I. Theory and basic data for a biological model. Journal of cerebral blood flow and metabolism, 10(1), 1–12. [Link]
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L-tryptophan & 5-HTP (5-Hydroxytryptophan). (2025, May 25). Accurate Education. [Link]
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Tryptophan hydroxylase. (n.d.). In Wikipedia. Retrieved February 15, 2026. [Link]
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The Relationship Between Serotonin and 5-HTP. (2018, October 29). News-Medical.net. [Link]
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Kuhn, D. M., et al. (2007). Phosphorylation and activation of tryptophan hydroxylase 2: identification of serine-19 as the substrate site for calcium, calmodulin-dependent protein kinase II. Journal of neurochemistry, 103(3), 1127–1135. [Link]
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Nagahiro, S., et al. (1990). A new method to measure brain serotonin synthesis in vivo. II. A practical autoradiographic method tested in normal and lithium-treated rats. Journal of cerebral blood flow and metabolism, 10(1), 13–21. [Link]
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Human brain serotonin synthesis capacity measured in vivo with alpha-[C-11]methyl-L-tryptophan. (1998). Semantic Scholar. [Link]
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Validation of serotonin (5-hydroxtryptamine) as an in vitro substrate probe for human UDP-glucuronosyltransferase (UGT) 1A6. (2003). Semantic Scholar. [Link]
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Jones, C. K., et al. (2018). In vitro characterization of the serotonin biosynthesis pathway by CEST MRI. Magnetic resonance in medicine, 80(3), 969–977. [Link]
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Measuring serotonin synthesis: from conventional methods to PET tracers and their (pre)clinical implications. (2019). Expert Opinion on Drug Discovery. [Link]
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Synthetic pathways and processes for effective production of 5-hydroxytryptophan and serotonin from glucose in Escherichia coli. (2018, March 15). Microbial Cell Factories. [Link]
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A genetic approach to access serotonin neurons for in vivo and in vitro studies. (2003). Proceedings of the National Academy of Sciences of the United States of America. [Link]
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(2S)-2-amino-3-(1H-indol-3-yl)propanoic acid. (n.d.). Synthonix, Inc. [Link]
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Beiraghi Toosi, R., et al. (2024). Synthesis and Identification of Chromium (III) Complex with 2-Amino-3-(1-hydrogen-indol-3-yl) Propanoic Acid Ligand. Chemical Methodologies, 8(4), 234-240. [Link]
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Assessment of Peripheral Serotonin Synthesis Using Stable Isotope-Labeled Tryptophan. (2018). Clinical Pharmacology & Therapeutics. [Link]
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A Guide to Evaluating the Efficacy of 2-amino-3-(1H-indol-6-yl)propanoic acid as a Novel Serotonin Reuptake Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the potential of 2-amino-3-(1H-indol-6-yl)propanoic acid, a tryptophan derivative, as a selective serotonin reuptake inhibitor (SSRI). Given the nascent stage of research into this specific molecule's serotonergic activity, this document will focus on the requisite experimental methodologies to characterize its efficacy and compare it against established SSRIs. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols, all grounded in authoritative scientific principles.
Introduction: The Rationale for Investigating Tryptophan Analogs as SSRIs
The monoamine neurotransmitter serotonin (5-hydroxytryptamine or 5-HT) is a key regulator of mood, cognition, and various physiological processes.[1] The serotonin transporter (SERT) plays a crucial role in terminating serotonergic signaling by reabsorbing 5-HT from the synaptic cleft.[2] Selective serotonin reuptake inhibitors (SSRIs) are a widely prescribed class of antidepressants that function by blocking SERT, thereby increasing the extracellular concentration of 5-HT.[2]
2-amino-3-(1H-indol-6-yl)propanoic acid is a structural analog of the essential amino acid L-tryptophan, the biochemical precursor to serotonin.[3][4] Its structural similarity to both tryptophan and serotonin itself presents a compelling hypothesis: this molecule may interact with the serotonin transporter. This guide outlines the necessary steps to test this hypothesis and rigorously compare its potential efficacy against benchmark SSRIs.
Foundational In Vitro Characterization: SERT Binding Affinity
The initial and most critical step is to determine if 2-amino-3-(1H-indol-6-yl)propanoic acid directly interacts with the serotonin transporter. A competitive radioligand binding assay is the gold standard for this purpose, providing quantitative data on the compound's affinity for SERT.[5][6]
Experimental Protocol: Competitive Radioligand Binding Assay for hSERT
This protocol is designed to determine the inhibitory constant (Ki) of 2-amino-3-(1H-indol-6-yl)propanoic acid for the human serotonin transporter (hSERT).
Materials:
-
Membrane preparation from HEK293 cells stably transfected with human SERT.[5]
-
Radioligand: [3H]Citalopram or another suitable high-affinity SERT ligand.[7]
-
Test compound: 2-amino-3-(1H-indol-6-yl)propanoic acid.
-
Reference compounds: Known SSRIs such as Fluoxetine, Sertraline, and Paroxetine.[8]
-
Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[9]
-
Wash Buffer: Ice-cold assay buffer.
-
96-well plates.
-
Glass fiber filters (GF/C) presoaked in 0.3% polyethyleneimine (PEI).[9]
-
Scintillation cocktail and a scintillation counter.[9]
Procedure:
-
Membrane Preparation: Thaw the hSERT membrane preparation on ice and resuspend in the final assay binding buffer.[9] Determine the protein concentration using a suitable method like the BCA assay.[9]
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membranes + Radioligand + Assay Buffer.
-
Non-specific Binding: Membranes + Radioligand + a high concentration of a known SERT inhibitor (e.g., 10 µM Imipramine).[5]
-
Competitive Binding: Membranes + Radioligand + varying concentrations of 2-amino-3-(1H-indol-6-yl)propanoic acid or reference SSRIs.
-
-
Incubation: Add 150 µL of the membrane preparation, 50 µL of the test/reference compound solution, and 50 µL of the radioligand solution to each well.[9] Incubate the plate at 30°C for 60 minutes with gentle agitation.[9]
-
Filtration: Terminate the incubation by rapid vacuum filtration through the PEI-presoaked GF/C filters using a 96-well cell harvester.[9]
-
Washing: Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.[9]
-
Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[9]
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualization of the Experimental Workflow
Caption: Workflow for the competitive radioligand binding assay.
Comparative Data Table (Hypothetical)
The results from this assay will allow for the creation of a comparative data table.
| Compound | SERT Binding Affinity (Ki, nM) |
| 2-amino-3-(1H-indol-6-yl)propanoic acid | To be determined |
| Fluoxetine | 0.9 - 2.6[7][8] |
| Sertraline | 0.2 - 1.28[8][10] |
| Paroxetine | 0.1 - 1.48[10] |
| Citalopram | 1.8 - 2.6[7] |
In Vivo Efficacy Assessment: Measuring Extracellular Serotonin Levels
A high binding affinity in vitro does not always translate to in vivo efficacy. Therefore, the next crucial step is to measure the effect of 2-amino-3-(1H-indol-6-yl)propanoic acid on extracellular serotonin levels in the brain of a living organism. In vivo microdialysis is a powerful technique for this purpose.[11][12][13]
Experimental Protocol: In Vivo Microdialysis in Rodents
This protocol outlines the procedure for measuring changes in extracellular serotonin in a relevant brain region (e.g., the hippocampus or prefrontal cortex) of freely moving rats or mice following administration of the test compound.[1]
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Perfusion pump.
-
Fraction collector.
-
High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD).[12]
-
Artificial cerebrospinal fluid (aCSF) for perfusion.
-
Test compound: 2-amino-3-(1H-indol-6-yl)propanoic acid.
-
Reference SSRI (e.g., Fluoxetine).[13]
-
Anesthetic and surgical tools.
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in the stereotaxic apparatus. Surgically implant a guide cannula targeting the brain region of interest. Allow the animal to recover for several days.
-
Probe Insertion and Baseline Collection: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).[12] After a stabilization period, collect dialysate samples at regular intervals (e.g., every 20-30 minutes) to establish a stable baseline of extracellular serotonin.[11]
-
Compound Administration: Administer 2-amino-3-(1H-indol-6-yl)propanoic acid or the reference SSRI via a relevant route (e.g., intraperitoneal injection).
-
Post-administration Sample Collection: Continue collecting dialysate samples at the same intervals for several hours to monitor changes in extracellular serotonin levels.
-
HPLC-ECD Analysis: Analyze the collected dialysate samples using HPLC-ECD to quantify the concentration of serotonin.[14]
-
Data Analysis: Express the post-administration serotonin levels as a percentage of the baseline levels for each animal. Compare the time course and magnitude of the increase in extracellular serotonin induced by 2-amino-3-(1H-indol-6-yl)propanoic acid with that of the reference SSRI.
Visualization of the Serotonin Reuptake Mechanism
Caption: Mechanism of serotonin reuptake and its inhibition by SSRIs.
Preliminary Safety and Side Effect Profile
While assessing efficacy, it is paramount to gather preliminary data on the potential side effects of 2-amino-3-(1H-indol-6-yl)propanoic acid. As a tryptophan derivative, potential side effects might include gastrointestinal discomfort, drowsiness, or headaches.[15][16][17] A critical concern with any serotonergic agent is the risk of serotonin syndrome, a potentially life-threatening condition caused by excessive serotonin levels.[15]
Initial Assessment:
-
Observational Studies in Animals: During in vivo microdialysis and other behavioral studies, carefully monitor animals for any signs of distress, altered behavior, or physiological changes.
-
Basic Toxicology: Conduct preliminary toxicology screens in cell cultures and animal models to identify any immediate safety concerns.[18]
-
Comparison to Known SSRIs: Compare the observed side effect profile with the well-documented side effects of established SSRIs, which can include nausea, insomnia, and sexual dysfunction.[19][20]
Conclusion and Future Directions
This guide provides a foundational framework for the systematic evaluation of 2-amino-3-(1H-indol-6-yl)propanoic acid as a potential serotonin reuptake inhibitor. The described in vitro and in vivo experiments are essential to determine its binding affinity for SERT and its functional efficacy in a physiological context. Should this compound demonstrate promising activity and a favorable preliminary safety profile, further investigation into its selectivity for other monoamine transporters, its pharmacokinetic properties, and its efficacy in animal models of depression would be warranted. The ultimate goal is to ascertain whether this novel tryptophan analog could represent a valuable addition to the therapeutic arsenal for depressive disorders.
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 2-amino-3-(1H-indol-6-yl)propanoic acid
Introduction: The Precautionary Principle
Therefore, this guide is built upon the foundational principle of laboratory safety: all substances of unknown toxicity must be considered hazardous until proven otherwise .[3][4] This document provides a framework for risk minimization through engineering controls, administrative practices, and the correct selection and use of Personal Protective Equipment (PPE). The procedures outlined here are designed to protect researchers from potential health hazards associated with fine organic powders, including respiratory, dermal, and ocular irritation.[5][6]
Hazard Identification and Risk Assessment
A thorough risk assessment is the prerequisite for any laboratory work.[4][7] Given the lack of specific data for 2-amino-3-(1H-indol-6-yl)propanoic acid, our assessment is based on its physical form and chemical class.
-
Physical Form: As a solid, crystalline powder, the primary physical hazard is the potential for generating airborne dust during handling (e.g., weighing, transferring). This dust can be easily inhaled or can settle on surfaces, skin, and eyes.
-
Chemical Class: As an indole-containing amino acid, we must assume it is biologically active and potentially irritating to skin, eyes, and the respiratory system.[5][6]
The potential routes of exposure and associated health hazards are summarized below.
| Potential Hazard | Route of Exposure | Potential Health Effect |
| Acute Toxicity | Inhalation, Dermal Contact, Ingestion | The toxicological properties have not been fully investigated; may be harmful if inhaled, swallowed, or absorbed through the skin.[5] |
| Irritation | Dermal Contact, Eye Contact | May cause skin irritation.[6] Causes serious eye irritation.[5] |
| Respiratory Irritation | Inhalation of dust | May cause respiratory tract irritation.[6] |
| Sensitization | Dermal Contact, Inhalation | Prolonged or repeated exposure may cause allergic reactions in sensitive individuals. |
The Hierarchy of Controls: Your First Line of Defense
Personal Protective Equipment is the last line of defense against a chemical hazard.[8] Before any PPE is selected, engineering and administrative controls must be implemented to minimize exposure potential.
Engineering Controls
All procedures involving the handling of solid 2-amino-3-(1H-indol-6-yl)propanoic acid that could generate dust must be performed within a certified chemical fume hood or a similar ventilated enclosure (e.g., a powder containment hood).[6][7][9] This is the most critical step in preventing respiratory exposure.
Administrative Controls
-
Designated Area: Establish a clearly marked "Designated Area" within the lab for handling this compound.
-
Training: All personnel must be trained on the hazards of working with chemicals of unknown toxicity and be familiar with the procedures in this guide.[3][4]
-
Labeling: Ensure all containers of the compound are clearly and accurately labeled in accordance with the OSHA Laboratory Standard.[3]
-
Spill Plan: Have a written spill cleanup procedure and the necessary materials readily available before beginning work.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is dictated by the specific task and the associated risk of exposure. The following decision tree illustrates the process for selecting the appropriate level of protection.
Caption: PPE selection decision tree for handling 2-amino-3-(1H-indol-6-yl)propanoic acid.
Level 1: Minimum Required PPE
This level of PPE is required for any task where the compound is in a sealed container or where the risk of dust generation is negligible.
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory at all times in the laboratory.[10]
-
Hand Protection: Single-use nitrile gloves are the preferred choice.[8][11] Inspect gloves for damage before use and remove them before touching surfaces outside the work area (e.g., doorknobs, keyboards). Wash hands thoroughly after glove removal.
-
Protective Clothing: A properly fitting, long-sleeved laboratory coat must be worn and fully buttoned.[10][12] Full-length pants and closed-toe shoes are also required.[12]
Level 2: Enhanced PPE for High-Risk Procedures
This level is required for all operations where the solid compound is manipulated, such as weighing, transferring, or preparing solutions.
-
Eye and Face Protection: Chemical splash goggles are required. For added protection against airborne particles, a face shield should be worn over the goggles.[13]
-
Hand Protection: Double-gloving with nitrile gloves is recommended to provide an additional barrier and allow for the safe removal of the outer, potentially contaminated layer.[8]
-
Respiratory Protection: An N95 NIOSH-approved disposable respirator is required to prevent inhalation of fine powders. Note: Use of a respirator requires prior medical clearance, training, and fit-testing as part of your institution's formal respiratory protection program.[6][11]
-
Protective Clothing: A standard lab coat remains the minimum requirement. For large-scale operations, a disposable gown or coverall should be considered.
Procedural Workflow: Weighing and Solubilizing the Compound
This section provides a step-by-step guide for a common laboratory task, integrating the necessary safety controls and PPE.
Caption: Safe handling workflow for weighing and solubilizing 2-amino-3-(1H-indol-6-yl)propanoic acid.
Detailed Steps:
-
Preparation: Verify that a chemical fume hood is certified and functioning properly. Assemble all necessary equipment (spatula, weigh boat, beaker with solvent, etc.) and place it inside the fume hood.
-
Don PPE: Put on all required Level 2 PPE before approaching the designated work area.
-
Weighing: With the fume hood sash at the lowest practical height, carefully transfer the desired amount of 2-amino-3-(1H-indol-6-yl)propanoic acid from the stock container to a tared weigh boat. Move slowly and deliberately to avoid creating dust clouds.
-
Solubilization: Gently add the weighed powder to the solvent in your reaction vessel. Use a small amount of the solvent to rinse the weigh boat and spatula to ensure a complete transfer.
-
Initial Cleanup: Once the transfer is complete, place the contaminated weigh boat, disposable pipette tips, and any used wipes into a hazardous waste bag located inside the fume hood.
-
Doffing PPE: Remove PPE in an order that minimizes cross-contamination. Typically: outer gloves, face shield/goggles, lab coat, inner gloves. Remove the respirator last as you exit the immediate area.
-
Final Step: Wash hands thoroughly with soap and water.
Emergency & Spill Procedures
-
Eye Contact: Immediately flush eyes with a tempered eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
-
Skin Contact: Remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[6]
-
Inhalation: Move the affected person to fresh air. Seek medical attention if symptoms develop.[5][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
-
Small Powder Spill (inside fume hood): Gently cover the spill with damp paper towels to prevent dust from becoming airborne. Carefully wipe up the material, placing all contaminated items into a sealed, labeled hazardous waste container. Clean the area with soap and water.
Disposal Plan
All materials contaminated with 2-amino-3-(1H-indol-6-yl)propanoic acid must be disposed of as hazardous chemical waste. Never dispose of this chemical down the drain or in the regular trash.[14][15]
-
Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and disposable respirators. Collect in a clearly labeled, sealed plastic bag or container designated for solid hazardous waste.[16]
-
Liquid Waste: Unused solutions containing the compound should be collected in a compatible, sealed, and clearly labeled hazardous waste container (glass or polyethylene is preferred).[16] Do not mix with other waste streams unless compatibility is confirmed.
-
Sharps: Contaminated needles or other sharps must be placed in a designated sharps container.
Follow all institutional, local, and national regulations for the disposal of hazardous waste.[7][14]
References
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Chapter 7 - Safe Chemical Use . University of California, Riverside, Environment, Health and Safety. [Link]
-
29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories . U.S. Occupational Safety and Health Administration (OSHA). [Link]
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Requirement for Unknown Acute Toxicity Statement . U.S. Occupational Safety and Health Administration (OSHA). [Link]
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Kovac's Indole Reagent, Safety Data Sheet . Neogen. [Link]
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How to Safely Handle Dangerous Substances in the Workplace . OSHA.com. [Link]
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Personal Protective Equipment . The Ohio State University, Department of Chemistry and Biochemistry. [Link]
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α-Amino-2-[(2-amino-2-carboxyethyl)thio]-1H-indole-3-propionicacid Safety Data Sheets . ChemSrc. [Link]
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OSHA's Revised Hazard Communication Standard . CHEMTREC. [Link]
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Ethyl 2-amino-3-(1h-indol-3-yl)propanoate, hydrochloride, 97% Material Safety Data Sheet . Cole-Parmer. [Link]
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A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues . Organic & Biomolecular Chemistry. [Link]
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PROCEDURES FOR LABORATORY CHEMICAL WASTE DISPOSAL . Jawaharlal Nehru Centre for Advanced Scientific Research. [Link]
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Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt. [Link]
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Unlocking Reactivity of TrpB: A General Biocatalytic Platform for Synthesis of Tryptophan Analogues . Journal of the American Chemical Society. [Link]
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Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties . Organic Letters. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
